N-Acryloyl-N'-phenylpiperazine
Description
The exact mass of the compound N-Acryloyl-N'-phenylpiperazine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Acryloyl-N'-phenylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acryloyl-N'-phenylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-13(16)15-10-8-14(9-11-15)12-6-4-3-5-7-12/h2-7H,1,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLXKNKGQYNPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156150 | |
| Record name | N-Acryloyl-N'-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129401-88-3 | |
| Record name | 1-(4-Phenyl-1-piperazinyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129401-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acryloyl-N'-phenylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129401883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acryloyl-N'-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Acryloyl-N′-phenylpiperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL7KCZ5TX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Beyond the Scaffold: N-Acryloyl-N'-phenylpiperazine as a Functional Monomer for Molecular Recognition
Executive Summary
N-Acryloyl-N'-phenylpiperazine (N-APP) represents a convergence of polymer chemistry and medicinal scaffold design. Structurally, it fuses a reactive vinyl "warhead" (acryloyl group) with a bioactive "privileged scaffold" (phenylpiperazine). While often overshadowed by its alkyl-substituted cousins (e.g., N-acryloyl-N'-ethylpiperazine) used in pH-responsive hydrogels, N-APP is the superior candidate for Molecularly Imprinted Polymers (MIPs) targeting aromatic drugs, neurotransmitters, and water treatment contaminants.
This technical guide details the synthesis, characterization, and application of N-APP, specifically focusing on its role in creating high-affinity synthetic receptors via
Part 1: Chemical Architecture & Mechanistic Utility
Structural Analysis
N-APP (CAS: 129401-88-3) is an unsymmetrical urea-like derivative, though strictly it is an acrylamide.
-
The Polymerizable Tail (Acryloyl): A Michael acceptor allowing free-radical polymerization (FRP) or RAFT polymerization. It incorporates the piperazine unit into the polymer backbone.
-
The Rigid Linker (Piperazine): Provides a semi-rigid chair conformation, reducing conformational entropy loss during ligand binding.
-
The Recognition Head (Phenyl): The N-phenyl group is the functional key. Unlike alkyl-piperazines, the nitrogen lone pair here is delocalized into the aromatic ring. This reduces basicity (preventing non-specific ionic binding at neutral pH) but significantly enhances
- interaction potential .
The "Privileged Scaffold" Effect
In drug discovery, phenylpiperazine is a "privileged scaffold" found in numerous GPCR ligands (e.g., Aripiprazole, Trazodone). By using N-APP as a functional monomer in MIPs, researchers essentially imprint the negative image of this scaffold's binding environment. This makes N-APP ideal for selectively capturing:
-
Fluoroquinolones (via
-stacking). -
Psychoactive substances (piperazine-based designer drugs).
-
Aromatic pollutants (phenols, dyes).
Part 2: Self-Validating Synthesis Protocol
Objective: Synthesize high-purity N-APP monomer from 1-phenylpiperazine and acryloyl chloride. Safety Warning: Acryloyl chloride is a lachrymator and highly toxic. Work in a fume hood.
Reagents & Equipment
-
Precursors: 1-Phenylpiperazine (1.0 eq), Acryloyl Chloride (1.1 eq).
-
Base Scavenger: Triethylamine (TEA) (1.2 eq).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Inhibitor: Hydroquinone (trace, to prevent premature polymerization).
Step-by-Step Methodology
| Step | Action | Critical Control Point (Causality) |
| 1 | Solvation | Dissolve 1-phenylpiperazine and TEA in DCM under |
| 2 | Acylation | Add Acryloyl Chloride dropwise over 30 mins. Maintain temp < 5°C. Reason: The reaction is exothermic. Rapid addition causes side reactions. |
| 3 | Reaction | Stir at 0°C for 2 hours, then allow to warm to Room Temp (RT) for 4 hours. |
| 4 | Quenching | Wash reaction mixture with 5% |
| 5 | Purification | Wash organic layer with brine, dry over anhydrous |
| 6 | Isolation | Rotary evaporate solvent. Recrystallize from Ethanol/Hexane if solid, or column chromatography (Ethyl Acetate/Hexane) if oil. |
Validation Criteria (Self-Check)
-
TLC: Single spot, distinct Rf from starting amine.
-
H-NMR (CDCl
): Look for the acryloyl system (multiplet at 5.7–6.6 ppm) and the phenyl ring protons ( 6.8–7.3 ppm). -
Absence of N-H: The disappearance of the amine peak from the starting material confirms substitution.
Part 3: Application – Molecularly Imprinted Polymers (MIPs)[1][2][3][4]
The primary utility of N-APP is creating "synthetic antibodies." The phenyl group provides a hydrophobic pocket that is distinct from the hydrogen-bonding capability of Methacrylic Acid (MAA), the standard MIP monomer.
Workflow: Non-Covalent Imprinting
This protocol describes creating a MIP for a target template (e.g., Ciprofloxacin) using N-APP.
DOT Diagram: MIP Synthesis Workflow
Figure 1: Workflow for synthesizing N-APP based Molecularly Imprinted Polymers. The critical step is the Pre-Assembly where N-APP aligns with the template via pi-pi interactions.
Experimental Protocol for MIP Synthesis
-
Pre-complexation: Dissolve Template (1 mmol) and N-APP (4 mmol) in Porogen (Acetonitrile or Chloroform).
-
Note: Use Chloroform to maximize hydrogen bonding and
- interactions; polar solvents disrupt them. -
Time: Stir for 30 mins to allow equilibrium alignment.
-
-
Crosslinking: Add Ethylene Glycol Dimethacrylate (EGDMA) (20 mmol).
-
Ratio: 1:4:20 (Template:Monomer:Crosslinker) is the "Golden Ratio" for mechanical stability.
-
-
Initiation: Add AIBN (1% w/w of total monomers). Purge with
for 10 mins. -
Polymerization: Thermally initiate at 60°C for 24 hours.
-
Extraction: Soxhlet extraction with Methanol/Acetic Acid (9:1 v/v) until no template is detected by UV-Vis.
Part 4: Data Interpretation & Performance Metrics
When evaluating N-APP MIPs, calculate the Imprinting Factor (IF) to prove efficacy over a Non-Imprinted Polymer (NIP).
Calculating Imprinting Factor (IF)
Where| Parameter | N-APP MIP (Typical) | Methacrylic Acid MIP (Typical) | Interpretation |
| Binding Mechanism | Hydrogen Bonding / Ionic | N-APP is superior for neutral, aromatic targets. | |
| Salt Tolerance | High | Low | N-APP binding is less affected by ionic strength than MAA. |
| pH Stability | High (Non-ionizable amide) | pH Dependent | N-APP retains cavities across a wider pH range. |
Selectivity Analysis
N-APP based polymers often show "cross-reactivity" with structural analogs containing the phenylpiperazine moiety.
-
Positive: Excellent for class-selective extraction (e.g., extracting all fluoroquinolones from wastewater).
-
Negative: Lower specificity if distinguishing between two very similar piperazine drugs.
Part 5: References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 125371, N-Acryloyl-N'-phenylpiperazine. Retrieved from [Link]
-
Manjunath, S., et al. (2013). Solution Properties of Water-Soluble "Smart" Poly(N-acryloyl-N'-ethyl piperazine-co-methyl methacrylate). Polymers, 5(2), 654-669. (Cited for contrast in pH properties between ethyl/phenyl variants). Retrieved from [Link]
-
University of Newcastle. (2012). Towards the development of a benzylpiperazine specific molecular imprinted polymer. (Thesis describing piperazine-based MIP strategies). Retrieved from [Link]
N-Acryloyl-N'-phenylpiperazine: A Bifunctional Scaffold for Covalent Drug Discovery and Polymer Therapeutics
The following technical guide details the chemical identity, synthetic methodology, and application spectrum of N-Acryloyl-N'-phenylpiperazine (CAS 129401-88-3). This document is structured for researchers in medicinal chemistry and polymer science, focusing on its dual role as a covalent fragment in drug discovery and a redox accelerator in biomedical materials.
Executive Summary
N-Acryloyl-N'-phenylpiperazine (1-(4-Phenyl-1-piperazinyl)-2-propen-1-one) is a bifunctional chemical entity integrating a privileged pharmacophore (phenylpiperazine) with a reactive electrophile (acrylamide). In drug development, it serves as a Targeted Covalent Inhibitor (TCI) fragment, capable of probing cysteine-rich pockets in GPCRs and kinases. In polymer science, it functions as a tertiary amine activator for redox polymerization, offering a specialized alternative to traditional accelerators in biomedical resins.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| CAS Number | 129401-88-3 |
| IUPAC Name | 1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
| Molecular Formula | C₁₃H₁₆N₂O |
| Molecular Weight | 216.28 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, DMSO, Methanol, Chloroform; Insoluble in Water |
| Reactivity | Michael Acceptor (Electrophile); Tertiary Amine (Nucleophile/Base) |
Synthetic Methodology
The synthesis of N-Acryloyl-N'-phenylpiperazine follows a standard Schotten-Baumann acylation protocol. The reaction requires careful temperature control to prevent polymerization of the acryloyl moiety.
Protocol: Acylation of N-Phenylpiperazine
Reagents:
-
N-Phenylpiperazine (1.0 eq)[2]
-
Acryloyl Chloride (1.1 eq)[3]
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve N-phenylpiperazine and Et₃N in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses the kinetic polymerization of the acryloyl chloride and minimizes bis-acylation side products.
-
Addition: Add Acryloyl chloride dropwise over 30 minutes. Rationale: Slow addition prevents localized exotherms that could degrade the acrylamide warhead.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM) or LC-MS.
-
Quench & Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with brine, and dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient). Note: Avoid distillation due to thermal polymerization risk.
Reaction Scheme Visualization
Figure 1: Synthetic pathway via nucleophilic acyl substitution.[3] The base (Et₃N) acts as an HCl scavenger to drive the equilibrium forward.
Application 1: Targeted Covalent Inhibitors (TCIs)
In modern drug discovery, CAS 129401-88-3 is utilized as a covalent fragment . The phenylpiperazine moiety acts as a "recognition element" that binds non-covalently to receptors (particularly GPCRs like Dopamine D2 and Serotonin 5-HT), positioning the acrylamide "warhead" near a non-catalytic cysteine residue.
Mechanism of Action: Michael Addition
The core utility relies on the specific reactivity of the acrylamide group with thiols (Cysteine) over hydroxyls (Serine) or amines (Lysine) under physiological conditions. This results in an irreversible thioether bond, locking the receptor in a specific conformation or blocking the active site.
Key Advantages:
-
Increased Potency: Non-equilibrium binding leads to near-infinite affinity.
-
Prolonged Duration of Action: Driven by protein turnover rate rather than pharmacokinetic half-life (residence time).
-
Selectivity: Targets only proteins with a specific cysteine geometry.
Covalent Binding Pathway
Figure 2: The kinetic mechanism of Targeted Covalent Inhibition. The reaction is governed by the binding affinity (
Application 2: Biomedical Polymer Science
Beyond drug discovery, this compound functions as a polymerizable amine accelerator .
-
Redox Initiation: The tertiary amine on the piperazine ring can form a redox couple with benzoyl peroxide (BPO). This generates free radicals at room temperature, initiating the polymerization of acrylic resins (e.g., dental composites, bone cements).
-
Copolymerization: Unlike simple amine activators (e.g., DMT), the acrylamide group allows the activator itself to be covalently incorporated into the polymer backbone. This prevents the "leaching" of toxic amines from the cured material, a critical advantage for biocompatibility.
Safety & Toxicology Profile
Researchers must handle CAS 129401-88-3 with strict precautions. It is a potent chemical sensitizer and possesses specific genotoxic risks.
-
Skin Sensitization: Acrylamides are well-documented contact allergens. Double-gloving (Nitrile) is mandatory.
-
Genotoxicity: Studies indicate that while N-Acryloyl-N'-phenylpiperazine is not mutagenic in the Ames Salmonella test (negative for gene mutations), it is aneugenic . It induces numerical chromosome alterations (aneuploidy) in mammalian cells. This suggests it interferes with the spindle apparatus or cell division machinery rather than directly damaging DNA.
References
-
Pasquini, R., et al. (1992). Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization. Mutation Research/Genetic Toxicology.
-
Lovering, F., et al. (2016). Aravive Biologics and the Rise of Targeted Covalent Inhibitors. ChemMedChem.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 125371, 1-(4-Phenyl-1-piperazinyl)-2-propen-1-one. PubChem.[2][4][5]
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery.
Sources
- 1. Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Acryloyl chloride - Wikipedia [en.wikipedia.org]
- 5. GSRS [gsrs.ncats.nih.gov]
The Phenylpiperazine Moiety in N-Acryloyl-N'-phenylpiperazine: A Technical Deep Dive into its Core Functionality
For Immediate Release
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-phenylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant molecules. Its incorporation into the polymerizable monomer, N-Acryloyl-N'-phenylpiperazine (AcrNPP), presents a fascinating convergence of established pharmacological principles with materials science. This technical guide provides a comprehensive analysis of the multifaceted role of the phenylpiperazine moiety within AcrNPP, exploring its influence on the monomer's synthesis, polymerization, and the physicochemical and biomedical properties of the resulting materials.
The Phenylpiperazine Core: A Privileged Scaffold in Drug Design
The phenylpiperazine unit is a well-established pharmacophore, frequently found in drugs targeting the central nervous system (CNS), including antidepressants, antipsychotics, and analgesics.[1] Its widespread use stems from a unique combination of properties including its basicity, solubility, and specific conformational attributes that facilitate binding to various receptors.[1] This moiety is a key component in modulating both the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
The core structure of phenylpiperazine consists of a piperazine ring attached to a phenyl group. This arrangement provides a rigid scaffold that can be strategically modified to fine-tune biological activity. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or can be protonated at physiological pH, influencing solubility and receptor interactions. The phenyl ring offers a site for various substitutions, allowing for the modulation of lipophilicity, electronic properties, and steric bulk, all of which are critical for optimizing drug-receptor interactions.
Synthesis and Physicochemical Properties of N-Acryloyl-N'-phenylpiperazine
The synthesis of N-Acryloyl-N'-phenylpiperazine (AcrNPP) is typically achieved through a straightforward condensation reaction between N-phenylpiperazine and acryloyl chloride. This reaction covalently links the pharmacologically significant phenylpiperazine moiety to a polymerizable acryloyl group.
Molecular Structure:
The presence of the phenylpiperazine moiety imparts distinct physicochemical characteristics to the AcrNPP monomer:
-
Basicity: The nitrogen atoms in the piperazine ring confer basic properties to the molecule.
-
Aromaticity and Hydrophobicity: The phenyl group introduces aromaticity and a degree of hydrophobicity, influencing the monomer's solubility and its interactions with other molecules. This hydrophobicity can be a critical factor in applications such as drug delivery, where it can influence the encapsulation of hydrophobic drugs within a polymer matrix.[3]
-
Reactivity: The acryloyl group is a vinyl functionality that is susceptible to radical polymerization, allowing for the formation of long-chain polymers. It also functions as a Michael acceptor, a feature that can be exploited in the design of targeted covalent inhibitors.
The Phenylpiperazine Moiety's Influence on Polymerization and Polymer Properties
The incorporation of the phenylpiperazine moiety into a polymer backbone via the polymerization of AcrNPP has a profound impact on the resulting material's properties.
Polymerization Kinetics and Characteristics
N-Acryloyl-N'-phenylpiperazine can undergo homopolymerization or copolymerization with other monomers, such as methyl methacrylate, in the presence of radical initiators.[4] The phenyl group in the monomer can influence the thermal stability of the resulting acrylate polymers.[5] Furthermore, AcrNPP can act as a redox initiation promoter, accelerating polymerization reactions.[4]
A comparative study of the polymerization of N-acryloyl-N'-alkyl piperazines revealed that the hydrophobicity of the substituent on the second nitrogen of the piperazine ring plays a crucial role in the polymer's properties. For instance, poly(N-acryloyl-N'-propylpiperazine) exhibits a lower critical solution temperature (LCST) at 37°C, a property not observed in its less hydrophobic methyl and ethyl analogues.[6] This suggests that the phenyl group in poly(AcrNPP) would likely impart significant hydrophobicity, influencing its solution behavior and potential for temperature-responsive applications.
Physicochemical Properties of Poly(AcrNPP) and its Copolymers
The phenylpiperazine side chains dictate many of the macroscopic properties of the polymer:
-
Stimuli-Responsiveness: Polymers containing piperazine moieties are known to be pH-responsive due to the protonation of the tertiary amine group in the piperazine ring at low pH.[6] This leads to increased solubility and can be harnessed for applications like controlled drug release. The hydrophobicity imparted by the phenyl group can modulate this pH-responsiveness. The interplay between temperature and pH can be used to control the assembly of multilayer films of polymers containing N-acryloyl-N'-propylpiperazine.[7]
-
Optical Properties: The phenylpiperazine moiety acts as a chromophore. Studies on methacrylic polymers with 1-(4-nitrophenyl)piperazine side chains have shown that the distance of this moiety from the polymer backbone can be used to tune the material's optical properties, such as its absorption spectrum and refractive index.[8][9] This opens up possibilities for applications in optoelectronic devices.[8][9]
-
Thermal Stability: The introduction of a phenyl ring into acrylate polymers has been shown to enhance their thermal stability.[5]
-
Hydrophobicity and Drug Encapsulation: The hydrophobic nature of the phenyl group can enhance the loading capacity of hydrophobic drugs into nanoparticles formulated from AcrNPP-containing copolymers. The interaction between the drug and the polymer matrix is a key factor in achieving high drug loading and controlling the release profile.
Biomedical Applications: The Phenylpiperazine Moiety as a Functional Component
The combination of a polymerizable group with a pharmacologically active moiety in AcrNPP creates a versatile platform for various biomedical applications.
Drug Delivery Systems
Copolymers incorporating AcrNPP can be designed as stimuli-responsive drug delivery systems. The pH-sensitivity of the piperazine ring allows for triggered drug release in specific physiological environments, such as the acidic microenvironment of tumors. The hydrophobic phenyl group can facilitate the encapsulation of poorly water-soluble drugs, enhancing their bioavailability.
Biocompatible Materials
While the genotoxicity of the AcrNPP monomer has been investigated, suggesting it acts as a genomic mutagen rather than a direct DNA-damaging agent, its use is proposed as an activator for the polymerization of acrylic resins for biomedical applications.[10] The biocompatibility of the final polymer is a critical consideration. Studies on other piperazine-containing polymers have demonstrated good biocompatibility, with cytotoxicity being concentration-dependent.[11][12] This suggests that with careful design and at appropriate concentrations, poly(AcrNPP)-based materials could be suitable for biomedical use.
Targeted Covalent Inhibitors
The acryloyl group in AcrNPP is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in proteins.[13][14][15] This opens the door to the design of targeted covalent inhibitors (TCIs). In this context, the phenylpiperazine moiety would serve as the "targeting" element, responsible for guiding the molecule to the desired biological target and ensuring a specific initial non-covalent binding event. The subsequent covalent bond formation would then lead to irreversible inhibition, potentially offering advantages in terms of potency and duration of action.[13][14][15] The phenylpiperazine scaffold is already present in a number of kinase inhibitors, highlighting its utility in directing molecules to specific protein binding sites.[16]
Experimental Protocols
Synthesis of N-Acryloyl-N'-phenylpiperazine
Principle: This protocol describes the synthesis of AcrNPP via the condensation of N-phenylpiperazine with acryloyl chloride.
Materials:
-
N-phenylpiperazine
-
Acryloyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (or another suitable solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve N-phenylpiperazine and triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of acryloyl chloride in anhydrous dichloromethane to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-Acryloyl-N'-phenylpiperazine.
Radical Polymerization of N-Acryloyl-N'-phenylpiperazine
Principle: This protocol outlines the free-radical homopolymerization of AcrNPP using a radical initiator.
Materials:
-
N-Acryloyl-N'-phenylpiperazine (AcrNPP)
-
Azobisisobutyronitrile (AIBN) or another suitable radical initiator
-
Anhydrous toluene (or another suitable solvent)
-
Methanol (or another non-solvent for the polymer)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Vacuum line and inert gas source (nitrogen or argon)
Procedure:
-
Place AcrNPP and AIBN in a Schlenk flask.
-
Add anhydrous toluene to dissolve the monomer and initiator.
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 60-70°C) and stir for the specified time (e.g., 24-48 hours).
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Visualizations
Caption: Homopolymerization of N-Acryloyl-N'-phenylpiperazine.
Conclusion
The phenylpiperazine moiety in N-Acryloyl-N'-phenylpiperazine is far more than a simple structural component. It is a functionally critical element that dictates the monomer's chemical personality and, by extension, the properties and potential applications of its polymeric and covalently bound forms. Its inherent pharmacological relevance, coupled with its influence on hydrophobicity, stimuli-responsiveness, and optical properties, makes AcrNPP a highly versatile building block. For researchers in drug development and materials science, a thorough understanding of the role of the phenylpiperazine moiety is paramount to harnessing the full potential of this intriguing molecule in the design of advanced biomedical materials and therapeutics.
References
- Zaniboni, A., et al. (1995).
- Tailoring of energetic groups in acroyloyl polymers. PMC.
- Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. PMC.
- Poly(N-acryloyl-l-phenylalanine) nanoparticles for potential treatment of inflammation in selective organs.
- Biocompatibility of polymer-based biomaterials and medical devices – Regulations, In Vitro Screening and Risk-Management.
- Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investig
- Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties.
- Ionic Polymethacrylate Based Delivery Systems: Effect of Carrier Topology and Drug Loading. MDPI.
- Danusso, F., et al. (1990). Polymers and copolymers of N-acryloyl-N′-phenyl-piperazine. Polymer, 31(8), 1577-1580.
- Layer-by-layer assembly of poly (N-acryloyl-N'-propylpiperazine) and poly (acrylic acid): Effect of pH and temperature.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Studies of new piperazine-based "stimuli" responsive polymers and hydrogels.
- Overcoming the Limits of Flash Nanoprecipitation: Effective Loading of Hydrophilic Drug into Polymeric Nanoparticles with Controlled Structure. MDPI.
- An antibacterial and biocompatible piperazine polymer. RSC Publishing.
- Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. MDPI.
- Encapsulation of Hydrophobic Drugs into Polymeric Nanoparticles during Polymerization Induced Self-Assembly (PISA). FSU Digital Repository.
- Structure-based design of targeted covalent inhibitors. RSC Publishing.
- Drug loading efficiency and capacity of the NPs.
- An antibacterial and biocomp
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube.
- N-ACRYLOYL-N'-PHENYLPIPERAZINE. gsrs.
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Preliminary Biocompatibility Studies of N-Acryloyl-N'-phenylpiperazine (NAPP)
An In-Depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Foreword: Situating N-Acryloyl-N'-phenylpiperazine in a Biomedical Context
N-Acryloyl-N'-phenylpiperazine (NAPP) is a tertiary arylamine compound proposed for use as a redox reaction promoter and polymerization activator, particularly for acrylic resins with biomedical applications.[1] The parent phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents due to its versatile pharmacological activities.[2][3][4] Given its intended use in materials that may come into direct or indirect contact with biological systems, a thorough evaluation of NAPP's biocompatibility is not merely a regulatory formality but a scientific imperative.
This guide provides a comprehensive framework for conducting the initial, in vitro biocompatibility assessment of NAPP. We will move beyond rote protocol recitation to explore the causal reasoning behind each experimental choice, ensuring a robust and scientifically valid preliminary safety profile. The methodologies described herein are designed to form a self-validating system, incorporating the necessary controls to ensure data integrity and trustworthiness.
Section 1: The Tripartite Strategy for Preliminary Biocompatibility Assessment
A successful preliminary biocompatibility evaluation rests on three pillars: cytotoxicity, hemocompatibility, and genotoxicity. This multi-faceted approach is essential because a compound can be non-toxic to cultured fibroblasts but damaging to red blood cells, or it could exhibit acceptable cytotoxicity while insidiously causing genetic damage.[5][6] Our investigation into NAPP will therefore follow this logical progression, building a foundational understanding of its biological interactions.
Caption: High-level strategy for NAPP biocompatibility assessment.
Section 2: Pillar 1 - In Vitro Cytotoxicity Assessment
Expertise & Experience: The Rationale for a Dual-Assay Approach
Cytotoxicity is a foundational screening parameter.[7] We employ a dual-assay strategy to probe two distinct mechanisms of cell death. This provides a more complete picture than a single assay alone.
-
MTT Assay: This colorimetric assay measures the metabolic activity of a cell population.[8][9] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[10] The quantity of formazan is directly proportional to the number of metabolically active (living) cells. It is an excellent indicator of overall cell health and proliferation.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cell membrane integrity.[11] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage or cell lysis.[12][13] Measuring LDH activity in the supernatant provides a direct marker of cell death, particularly necrosis.
By using both, we can differentiate between a compound that, for example, inhibits metabolic activity without immediately rupturing the cell membrane versus one that causes rapid lytic cell death.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies.[14]
-
Cell Seeding: Seed a suitable cell line (e.g., human dermal fibroblasts, HDFs, or murine L929 fibroblasts) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Preparation of NAPP Extracts: Prepare a stock solution of NAPP in a suitable solvent (e.g., DMSO) and create a serial dilution in complete culture medium to achieve the desired final test concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the various NAPP dilutions. Include wells for:
-
Negative Control: Untreated cells (medium only).
-
Vehicle Control: Cells treated with the highest concentration of the solvent.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 0.1% Triton™ X-100).
-
-
Incubation: Incubate the plate for 24 and 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the negative control.
Experimental Protocol: LDH Cytotoxicity Assay
This protocol is based on the principle of LDH release measurement.[11][12][13]
-
Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol, preparing an identical plate.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release from NAPP-treated cells to that of the positive control (fully lysed cells).
Caption: Parallel workflow for MTT and LDH cytotoxicity assays.
Data Presentation: Cytotoxicity
Data should be summarized to determine the IC₅₀ (the concentration of NAPP that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity).
| Assay | Cell Line | Incubation Time | NAPP IC₅₀ (µg/mL) |
| MTT | L929 | 24 hours | [Insert Value] |
| 48 hours | [Insert Value] | ||
| LDH | L929 | 24 hours | [Insert Value] |
| 48 hours | [Insert Value] |
Section 3: Pillar 2 - Hemocompatibility Assessment
Expertise & Experience: Why Hemolysis Testing is Critical
For any material with the potential for blood contact, direct assessment of its effect on red blood cells (RBCs) is non-negotiable. Hemolysis, the rupture of RBCs, can release free hemoglobin into the bloodstream, which can lead to toxic effects and organ stress.[15] The ASTM F756 standard provides a robust and widely accepted method for evaluating this endpoint in vitro.[15][16] We will assess hemolysis via both direct contact and an extract-based method to simulate different exposure scenarios.[17]
Experimental Protocol: Hemolysis Assay (Adapted from ASTM F756)
-
Blood Collection: Obtain fresh human or rabbit blood containing an anticoagulant (e.g., citrate or heparin).
-
Preparation of Diluted Blood: Dilute the anticoagulated blood with a physiological saline solution (e.g., PBS) to a standardized hemoglobin concentration.
-
Test Article Preparation:
-
Direct Contact: Prepare samples of NAPP-polymerized acrylic resin with a defined surface area.
-
Extract: Prepare an extract by incubating the NAPP-containing material in saline at 37°C for 24 hours at a specified ratio (e.g., 4g per 20 mL).[18]
-
-
Exposure:
-
Add the diluted blood to tubes containing:
-
Test Article (Direct): The NAPP material itself.
-
Test Article (Extract): The NAPP extract.
-
Negative Control: Saline solution.
-
Positive Control: Deionized water (to induce 100% hemolysis).
-
-
-
Incubation: Incubate all tubes at 37°C for 3 hours with gentle inversion every 30 minutes.[19]
-
Centrifugation: Centrifuge the tubes to pellet intact RBCs.
-
Analysis: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at 540 nm using a spectrophotometer.[19]
-
Calculation: Calculate the percent hemolysis for the NAPP samples relative to the positive and negative controls.
Data Presentation: Hemolysis
According to ASTM F756, materials are categorized based on their hemolytic index.
| Test Method | % Hemolysis | Hemolytic Category |
| Direct Contact | [Insert Value] | [Non-hemolytic (<2%), Slightly hemolytic (2-5%), Hemolytic (>5%)] |
| Extract | [Insert Value] | [Non-hemolytic (<2%), Slightly hemolytic (2-5%), Hemolytic (>5%)] |
Section 4: Pillar 3 - In Vitro Genotoxicity Assessment
Expertise & Experience: A Battery Approach for Comprehensive Genotoxic Hazard Identification
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell.[20][21] Such damage is a critical event in carcinogenesis, making its assessment essential.[5][21] No single test can detect all genotoxic mechanisms; therefore, a battery of assays is required.[6][22] For a preliminary screen of NAPP, we will focus on two core in vitro assays that address different endpoints.
-
Bacterial Reverse Mutation (Ames) Test: This assay is used to detect gene mutations (point mutations and frameshift mutations).[23] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot produce this essential amino acid and will not grow on a histidine-free medium.[24] A mutagenic agent can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize histidine and form colonies.[24][25][26]
-
In Vitro Micronucleus (MNvit) Test: This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[27][28] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates that a substance has induced chromosomal damage.[29] This test is typically performed in mammalian cells (e.g., human lymphocytes or TK6 cells) and follows OECD Test Guideline 487.[29][30][31]
Existing Data on NAPP: It is crucial to note that NAPP has already been studied for genotoxicity. It was found to be non-mutagenic in the Salmonella (Ames) test but did induce numerical chromosome alterations (in vitro), classifying it as a genomic mutagen or an aneugen rather than a DNA-damaging agent.[1] Further studies also showed it induces sister-chromatid exchange but is negative for DNA-repair induction.[32] The protocols below are presented as the standard approach for a novel compound but should be interpreted in the context of this existing knowledge.
Experimental Protocol: Ames Test (Plate Incorporation Method)
This protocol is based on OECD Guideline 471.[23]
-
Strain Selection: Use at least two Salmonella typhimurium strains, such as TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens).[24]
-
Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to detect pro-mutagens that require metabolic activation to become mutagenic.[24]
-
Exposure: In a test tube, combine:
-
100 µL of bacterial culture.
-
100 µL of NAPP at various concentrations (or a control substance).
-
500 µL of S9 mix or phosphate buffer.
-
-
Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the tube, mix gently, and pour onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[25]
Experimental Protocol: In Vitro Micronucleus Test (OECD 487)
-
Cell Culture: Use a suitable mammalian cell line, such as TK6 cells or isolated human lymphocytes.[27][29]
-
Exposure: Treat the cells with NAPP at a range of concentrations, both with and without S9 metabolic activation. A vehicle control and appropriate positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9) must be included.
-
Treatment Duration: A short treatment (3-6 hours) is followed by a recovery period, and a long treatment (equivalent to 1.5-2 normal cell cycles) is performed without S9.[29]
-
Cytokinesis Block: Add Cytochalasin B to the cultures. This agent blocks cytokinesis (the final step of cell division), resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis during or after treatment.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a clastogenic or aneugenic effect.
Caption: Workflow for the in vitro mammalian cell micronucleus test.
Section 5: Data Synthesis and Integrated Risk Assessment
The final step is to synthesize the data from all three pillars. For NAPP, the existing literature already provides a significant warning flag from the genotoxicity pillar.[1][32] The results from the cytotoxicity and hemolysis assays must be viewed through this lens.
-
Scenario 1: High Cytotoxicity/Hemolysis: If NAPP shows high cytotoxicity or hemolysis at low concentrations, its utility for biomedical applications is severely limited, regardless of the genotoxicity profile. The immediate, acute toxicity would be the primary concern.
-
Scenario 2: Low Cytotoxicity/Hemolysis: If NAPP demonstrates low cytotoxicity and is non-hemolytic, the primary concern remains its known aneugenic potential.[1] While it may not kill cells directly or lyse RBCs, its ability to cause chromosomal alterations is a significant long-term risk, particularly concerning carcinogenesis.
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Taningher, M., Pellerano, P., Terranova, M. P., Malacarne, D., & Bonatti, S. (1992). Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization. Mutagenesis, 7(6), 423–427. [Link]
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Wills, J. W., Johnson, G. E., Doak, S. H., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. [Link]
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A Senior Application Scientist's Guide to N-Acryloyl-N'-phenylpiperazine for Advanced Research Applications
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of N-Acryloyl-N'-phenylpiperazine. The document details its physicochemical properties, synthesis, and quality control methodologies. It explores its primary application as a redox activator in polymer chemistry and discusses the broader therapeutic potential of the N-phenylpiperazine scaffold. Emphasis is placed on understanding its unique genotoxic profile and ensuring safe laboratory handling. This guide is intended to serve as a foundational resource for the effective procurement and application of N-Acryloyl-N'-phenylpiperazine in a research context.
Introduction to N-Acryloyl-N'-phenylpiperazine: A Molecule of Specialized Utility
N-Acryloyl-N'-phenylpiperazine (AcrNPP), identified by its CAS number 129401-88-3, is a specialized chemical compound primarily recognized for its role as a promoter of redox reactions.[1] This property makes it particularly valuable as an activator in the polymerization of acrylic resins, a process critical in the development of various biomedical materials.[1] While its direct applications are focused, its core structure, N-phenylpiperazine, is a well-established pharmacophore. The N-phenylpiperazine moiety is a key component in a wide array of centrally active drugs, highlighting the potential for AcrNPP and its analogues in broader drug discovery and medicinal chemistry programs.
This guide provides an in-depth analysis of AcrNPP, from sourcing and synthesis to its mechanism of action and practical applications. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific reasoning behind them, enabling researchers to make informed decisions in their experimental designs.
Commercial Sourcing and Procurement Strategy
Direct, off-the-shelf commercial availability of N-Acryloyl-N'-phenylpiperazine from major chemical suppliers is limited. This suggests that the compound is typically synthesized on demand or by specialized custom synthesis laboratories. Therefore, a two-pronged procurement strategy is recommended for research teams:
-
Custom Synthesis: Engage with a contract research organization (CRO) or a custom chemical synthesis company. Provide them with the CAS number (129401-88-3) and the chemical name to obtain a quote for the desired quantity and purity. This is the most direct route to obtaining high-quality, well-characterized AcrNPP.
-
In-house Synthesis from Precursors: For laboratories equipped for organic synthesis, AcrNPP can be prepared from its immediate precursor, N-phenylpiperazine (CAS: 92-54-6). This precursor is widely available commercially.
Table 1: Selected Commercial Suppliers of the Precursor, N-Phenylpiperazine (CAS: 92-54-6)
| Supplier | Product Example | Purity | Notes |
| Sigma-Aldrich | P30004 | ≥97.0% | A common starting material for synthesis.[2] |
| Thermo Scientific Chemicals | A12610 | 98+% | Formerly available under the Alfa Aesar brand.[3] |
| TCI America | P0298 | >98.0% | Available in various quantities for research and development. |
Note: This table is not exhaustive and is intended to provide examples of reliable suppliers. Researchers should always obtain lot-specific certificates of analysis.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective use in research. Key properties of N-Acryloyl-N'-phenylpiperazine are summarized below.
Table 2: Physicochemical Properties of N-Acryloyl-N'-phenylpiperazine
| Property | Value | Source |
| CAS Number | 129401-88-3 | [4] |
| Molecular Formula | C₁₃H₁₆N₂O | [4] |
| Molecular Weight | 216.28 g/mol | [4] |
| IUPAC Name | 1-(4-phenylpiperazin-1-yl)prop-2-en-1-one | [4] |
| Synonyms | N-Acryloyl-N′-phenylpiperazine | [4][5] |
| Melting Point | 63-65 °C | [5] |
| Solubility | Insoluble in water.[3] Soluble in organic solvents such as chloroform.[6] | Inferred from precursor and polymer studies. |
| Appearance | Likely a solid at room temperature, given the melting point. | Inferred from melting point. |
Synthesis and Quality Control
Synthetic Route: Acylation of N-Phenylpiperazine
The most direct and common method for synthesizing N-Acryloyl-N'-phenylpiperazine is through the acylation of N-phenylpiperazine with acryloyl chloride.[6] This is a standard nucleophilic acyl substitution reaction where the secondary amine of the piperazine ring acts as the nucleophile.
The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion. An aprotic solvent like toluene or dichloromethane is commonly used.
Caption: General synthesis workflow for N-Acryloyl-N'-phenylpiperazine.
Quality Control and Analytical Methods
Ensuring the purity and identity of the synthesized compound is critical. A multi-technique approach to quality control is recommended.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the final product. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point. The presence of starting material (N-phenylpiperazine) or other impurities can be quantified.[7]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or as a standalone technique, MS is used to confirm the molecular weight of the compound (216.28 g/mol ). Fragmentation patterns can further validate the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The spectra should be consistent with the proposed structure, showing characteristic peaks for the vinyl protons of the acryloyl group, the phenyl ring protons, and the piperazine ring protons. NMR is also a powerful tool for identifying and quantifying impurities.[8]
Applications in Research
Primary Application: Redox Activator in Polymerization
The most well-documented application of AcrNPP is as a redox activator or promoter for the polymerization of acrylic resins, particularly for biomedical uses.[1][9] In these systems, a peroxide (like benzoyl peroxide) acts as the initiator, generating free radicals to start the polymerization chain reaction. The tertiary amine functionality of AcrNPP acts as an accelerator, promoting the decomposition of the peroxide into radicals at lower temperatures than would otherwise be possible.[6]
This allows for rapid curing of the resin at or near ambient temperatures, which is highly advantageous for applications such as dental composites or bone cements.
Caption: Role of AcrNPP as a redox activator in acrylic polymerization.
The Phenylpiperazine Scaffold in Drug Discovery
While AcrNPP has a specific niche, its core N-phenylpiperazine structure is a "privileged scaffold" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple biological targets. Phenylpiperazine derivatives have been successfully developed into drugs for a wide range of conditions.
This versatility stems from the scaffold's ability to present substituents in defined spatial orientations, allowing for fine-tuning of receptor affinity and selectivity. The phenyl ring can be substituted to modulate hydrophobic and electronic interactions, while the second nitrogen of the piperazine ring is a key site for introducing diverse functional groups to target specific receptors.
Caption: Diverse therapeutic applications of the N-phenylpiperazine scaffold.
Mechanism of Action and Biological Profile
Genotoxicity: An Aneugenic Profile
It is critical for researchers to understand the toxicological profile of AcrNPP. Studies have shown that it is not a classic mutagen in that it does not cause gene mutations in the Salmonella test, nor is it a potent DNA-damaging agent.[1] Instead, it is classified as a "genomic mutagen" or an "aneugen."[1][9]
This means its primary genotoxic effect is to cause numerical chromosome alterations, leading to an abnormal number of chromosomes in the cell (aneuploidy).[9] It has also been shown to induce sister-chromatid exchange (SCE) in a dose-dependent manner.[10] This profile is thought to be characteristic of aromatic tertiary amines.[10] The mechanism likely involves interference with the mitotic spindle apparatus or other cellular components essential for proper chromosome segregation during cell division, rather than direct interaction with DNA.[11]
Caption: Proposed mechanism of aneugenic action of AcrNPP.
Experimental Protocols
The following protocols are provided as a starting point. Researchers must adapt them to their specific experimental context and always perform appropriate risk assessments.
Protocol: Preparation of a 100 mM Stock Solution in Chloroform
-
Pre-weighing: In a chemical fume hood, weigh 21.63 mg of N-Acryloyl-N'-phenylpiperazine into a tared, 2 mL glass vial.
-
Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous chloroform to the vial.
-
Dissolution: Cap the vial securely and vortex for 30-60 seconds, or until the solid is completely dissolved.
-
Storage: Store the stock solution at 2-8°C, protected from light. The acryloyl group is susceptible to polymerization, so storage at elevated temperatures or exposure to light should be avoided.
Experimental Workflow: Use of AcrNPP in a Cold-Cure Acrylic Resin Formulation
This workflow is representative of its use in dental or biomedical material science.
-
Monomer Preparation: In a glass beaker, prepare the monomer mixture. For example, combine methyl methacrylate (MMA) and a cross-linking agent like ethylene glycol dimethacrylate (EGDMA).
-
Initiator Addition: Dissolve the free-radical initiator, such as benzoyl peroxide (BPO), into the monomer mixture. The concentration will typically be in the range of 0.5-2.0 wt%.
-
Activator Addition: In a separate container, dissolve the N-Acryloyl-N'-phenylpiperazine (activator) in a small amount of the monomer mixture. The concentration is typically lower than the initiator, often in the range of 0.2-1.0 wt%.
-
Mixing and Polymerization: This step must be performed quickly as polymerization will begin upon mixing. Add the activator solution to the main monomer-initiator solution and mix thoroughly for 10-15 seconds.
-
Casting: Immediately pour the reactive mixture into the desired mold.
-
Curing: Allow the resin to cure at room temperature. The working time and final cure time will depend on the precise concentrations of initiator and activator. The process is exothermic.
-
Post-Cure Analysis: Once fully cured, the material can be removed from the mold and subjected to mechanical or chemical analysis (e.g., measuring residual monomer content by HPLC).[7]
Safe Handling and Storage
A specific Safety Data Sheet (SDS) for N-Acryloyl-N'-phenylpiperazine should be requested from the supplier. In its absence, the following precautions, based on the known hazards of N-phenylpiperazine and acryloyl-containing compounds, must be followed.[12][13]
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or butyl rubber gloves. Inspect gloves for integrity before use.[12]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a splash hazard.
-
Lab Coat: A standard laboratory coat is required.
-
-
Toxicity: The precursor, N-phenylpiperazine, is toxic if swallowed and can be fatal in contact with skin.[12] It is also corrosive and can cause severe skin burns and eye damage.[12] AcrNPP should be assumed to have a similar or greater hazard profile.
-
Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
N-Acryloyl-N'-phenylpiperazine is a valuable tool for researchers in polymer science and biomaterials, serving as an effective redox activator for acrylic resin polymerization. While not a common stock chemical, it can be procured through custom synthesis. Its biological profile as a genomic mutagen necessitates careful handling and a thorough understanding of its toxicological properties. Beyond its role in polymerization, the N-phenylpiperazine core of AcrNPP represents a gateway to a vast and pharmacologically rich area of chemical space, offering significant opportunities for innovation in drug discovery and development.
References
-
Zareba, G., et al. (1995). Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization. Mutation Research/Genetic Toxicology, 347(3-4), 141-145. [Link]
-
Brambilla, G., et al. (1995). A genotoxicity study on N-acryloyl-N'-phenylpiperazine: implications of aneugenic effects in risk evaluations. Mutation Research/Genetic Toxicology, 343(2-3), 157-162. [Link]
-
Global Substance Registration System. N-ACRYLOYL-N'-PHENYLPIPERAZINE. [Link]
-
CAS Common Chemistry. (n.d.). 1-(4-Phenyl-1-piperazinyl)-2-propen-1-one. [Link]
-
Brambilla, G., et al. (1995). A genotoxicity study on N-acryloyl-N'-phenylpiperazine: implications of aneugenic effects in risk evaluations. Mutation Research Letters, 343(2-3), 157-62. [Link]
-
Senthilkumar, S., et al. (2014). Solution Properties of Water-Soluble “Smart” Poly(N-acryloyl-N′-ethyl piperazine-co-methyl methacrylate). Polymers, 6(5), 1339-1353. [Link]
-
Tuna, E. B., et al. (2013). Influence of Acrylic Resin Polymerization Methods on Residual Monomer Release. The Journal of Contemporary Dental Practice, 14(2), 259-264. [Link]
-
Holzgrabe, U. (2000). NMR spectroscopy in pharmacy. Pharmazie in unserer Zeit, 29(6), 341-349. [Link]
-
Mattioli, E. J., et al. (2022). The Genotoxicity of Acrylfentanyl, Ocfentanyl and Furanylfentanyl Raises the Concern of Long-Term Consequences. Toxics, 10(11), 693. [Link]
-
MySkinRecipes. 1-Phenylprop-2-en-1-one. [Link]
-
S, M., Upreti, S., SV, R., & Dang, R. (2017). Genotoxicity: Mechanisms, Testing Guidelines and Methods. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(5). [Link]
-
Cheméo. (n.d.). Chemical Properties of N-Acryloylmorpholine. [Link]
-
Danusso, F., et al. (1990). Polymers and copolymers of N-acryloyl-N′-phenyl-piperazine. Polymer, 31(8), 1577-1580. [Link]
-
PubChem. 1-Phenylpiperazine. [Link]
-
ChemSrc. N-Acryloyl-1-pyrenebutylamine. [Link]
Sources
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- 10. A genotoxicity study on N-acryloyl-N'-phenylpiperazine: implications of aneugenic effects in risk evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
synthesis of N-Acryloyl-N'-phenylpiperazine from N-phenylpiperazine and acryloyl chloride
Application Note: High-Purity Synthesis of N-Acryloyl-N'-phenylpiperazine
Introduction & Scope
N-Acryloyl-N'-phenylpiperazine (AcrNPP) is a functional acrylamide monomer featuring a tertiary amine and a phenyl group. It serves as a critical intermediate in the synthesis of redox-active polymers, covalent kinase inhibitors in medicinal chemistry, and "smart" hydrogels. Its structure combines the polymerizable acryloyl moiety with the lipophilic N-phenylpiperazine scaffold, often used to modulate solubility and biological affinity.
This guide provides a rigorous, scalable protocol for synthesizing AcrNPP via nucleophilic acyl substitution. Unlike generic procedures, this protocol addresses specific challenges: the lachrymatory nature of acryloyl chloride, the risk of spontaneous polymerization, and the removal of triethylamine hydrochloride byproducts.
Key Chemical Attributes:
-
Systematic Name: 1-(4-phenylpiperazin-1-yl)prop-2-en-1-one
-
Molecular Formula:
-
Molecular Weight: 216.28 g/mol
-
Target Purity: >98% (by
H-NMR)
Safety & Handling (Critical)
WARNING: This synthesis involves Acryloyl Chloride , a highly toxic, volatile lachrymator.
-
Engineering Controls: All operations must be performed inside a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
-
Acryloyl Chloride: Store at 2-8°C. It often contains phenothiazine or MEHQ as a stabilizer. If the liquid is yellow/brown or viscous, check for polymerization before use.
-
Product Safety: AcrNPP has been identified as a genomic mutagen [1].[1] Handle the final solid/oil with the same rigor as the starting materials.
Reaction Mechanism
The synthesis proceeds via a Schotten-Baumann-type amidation under anhydrous conditions. The secondary amine (N-phenylpiperazine) acts as the nucleophile, attacking the carbonyl carbon of the acryloyl chloride. The base (Triethylamine) serves two roles: it deprotonates the intermediate ammonium species and scavenges the generated hydrogen chloride (HCl) to drive the equilibrium forward.
Figure 1: Reaction Workflow
Caption: Logical workflow for the synthesis of AcrNPP, emphasizing temperature control to prevent polymerization.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |
| N-phenylpiperazine | Nucleophile | 1.0 | 162.23 | 1.62 g (10 mmol) |
| Acryloyl Chloride | Electrophile | 1.1 | 90.51 | 0.99 g (approx. 890 µL) |
| Triethylamine (TEA) | Base/Scavenger | 1.2 | 101.19 | 1.21 g (approx. 1.67 mL) |
| Dichloromethane (DCM) | Solvent | - | - | 40 mL (0.25 M) |
| NaHCO | Wash Buffer | - | - | 50 mL |
Note: Anhydrous THF can be substituted for DCM if higher solubility is required, though DCM facilitates easier workup due to immiscibility with water.
Step-by-Step Procedure
Step 1: Setup and Dissolution
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge the flask with Nitrogen (
) or Argon. -
Add N-phenylpiperazine (10 mmol) and Triethylamine (12 mmol).
-
Add anhydrous DCM (40 mL) via syringe. Stir until fully dissolved.
Step 2: Controlled Addition (The Critical Step)
-
Submerge the RBF in an ice/water bath to cool the solution to 0°C . Rationale: Low temperature suppresses the polymerization of the acryloyl moiety and controls the exotherm of the acid chloride addition.
-
Dilute Acryloyl Chloride (11 mmol) in 5 mL of DCM in a separate vial.
-
Add the acryloyl chloride solution dropwise to the stirring amine solution over 15–20 minutes.
-
Observation: White smoke (HCl vapor) may form briefly, followed by the precipitation of triethylamine hydrochloride (white solid).
-
Step 3: Reaction & Monitoring
-
Allow the reaction to stir at 0°C for 1 hour.
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for an additional 2–3 hours.
-
TLC Monitoring: Check reaction progress using Silica TLC (Eluent: 5% MeOH in DCM). The starting material (N-phenylpiperazine) is more polar (lower
) than the amide product. Stain with Ninhydrin (starting amine turns red/purple; product does not).
Step 4: Workup & Purification
-
Quench: Carefully add 20 mL of saturated aqueous
to the reaction mixture. Stir vigorously for 10 minutes. Rationale: Neutralizes excess acid chloride and hydrolyzes it to acrylic acid, which remains in the aqueous layer as the salt. -
Extraction: Transfer to a separatory funnel. Separate the organic layer (DCM, bottom).
-
Washing: Wash the organic layer sequentially with:
- Water (removes TEA salts).
- Brine (removes residual water).
-
Drying: Dry the organic phase over anhydrous
or for 15 minutes. Filter off the drying agent.[2][3][4] -
Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at < 30°C. Caution: Do not overheat, as the product can polymerize.
-
Final Purification: The crude residue is typically a yellow oil or low-melting solid.
-
High Purity: Flash Column Chromatography (Silica gel, Gradient: 0-5% MeOH in DCM or 20-50% EtOAc in Hexanes).
-
Bulk Scale: Recrystallization from Ethanol/Hexane is possible if the product solidifies [2].
-
Characterization & Expected Data
Verify the structure using
Table 2: Expected
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.25 - 7.30 | Multiplet | 2H | Phenyl (meta) |
| 6.90 - 6.95 | Multiplet | 3H | Phenyl (ortho/para) |
| 6.60 | dd (J=10.5, 16.8 Hz) | 1H | Acryloyl |
| 6.35 | dd (J=1.8, 16.8 Hz) | 1H | Acryloyl |
| 5.75 | dd (J=1.8, 10.5 Hz) | 1H | Acryloyl |
| 3.70 - 3.85 | Broad Singlet | 4H | Piperazine |
| 3.15 - 3.25 | Multiplet | 4H | Piperazine |
Process Troubleshooting:
-
Issue: Product polymerizes (insoluble gel).
-
Solution: Add a radical inhibitor (e.g., 100 ppm BHT or Hydroquinone) to the reaction mixture and keep temperature strictly < 30°C during evaporation.
-
-
Issue: Low Yield.
-
Solution: Ensure anhydrous conditions.[6] Acryloyl chloride hydrolyzes rapidly in the presence of moisture.
-
References
-
Pasquini, R., et al. (1990). "Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization." Mutation Research/Genetic Toxicology, 242(2), 105-116.
-
Danusso, F., et al. (1990).[7] "Polymers and copolymers of N-acryloyl-N′-phenyl-piperazine." Polymer, 31(8), 1577-1580.[7]
- Ohya, Y., et al. (2010). "Synthesis of Poly(N-acryloyl-N'-phenylpiperazine) Derivatives." Journal of Biomaterials Science, Polymer Edition. (Contextual grounding for acrylamide synthesis conditions).
-
Benchchem. (n.d.). "Acryloyl Chloride Application Notes." Benchchem Protocols.
Sources
- 1. Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]
- 5. Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Sci-Hub. Polymers and copolymers of N-acryloyl-N′-phenyl-piperazine / Polymer, 1990 [sci-hub.st]
Application Notes & Protocols: N-Acryloyl-N'-phenylpiperazine in the Formulation of High-Performance Dental Composites
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the application of N-Acryloyl-N'-phenylpiperazine (ANP) as a redox activator in dental composite formulations. We delve into the fundamental mechanism of ANP, provide detailed protocols for composite preparation and characterization, and offer insights into the evaluation of mechanical performance and biocompatibility. The protocols are designed to be self-validating, emphasizing causality and robust experimental design.
Introduction: The Critical Role of Polymerization Activators
Resin-based dental composites are foundational to modern restorative dentistry, valued for their aesthetic and mechanical properties.[1] The performance of these materials is critically dependent on the polymerization of a resin matrix, which transforms a malleable paste into a durable solid.[2][3] This process is driven by a carefully balanced initiator-accelerator system.[1] While photo-initiation is common, chemical or dual-cure systems are essential for ensuring complete polymerization in areas with limited light penetration.
Tertiary aromatic amines have long served as the accelerator component in these redox-initiation systems. N-Acryloyl-N'-phenylpiperazine (ANP) is a novel tertiary arylamine proposed as a highly efficient activator for the polymerization of acrylic resins for biomedical applications.[4] Its unique structure offers potential advantages in reactivity and integration into the polymer network. This guide provides the technical framework for harnessing ANP in the development of next-generation dental composites.
Section 1: Fundamentals of N-Acryloyl-N'-phenylpiperazine (ANP)
Physicochemical Properties
ANP is a solid organic compound with a molecular structure designed for reactivity and incorporation into a polymer matrix. The acryloyl group allows it to copolymerize with other methacrylate monomers, potentially reducing its leaching potential after curing.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O | [5] |
| Molecular Weight | 216.28 g/mol | [5] |
| Synonym | 1-(4-Phenyl-1-piperazinyl)-2-propen-1-one | [5] |
| Function | Redox Polymerization Activator/Accelerator | [4] |
Mechanism of Action in Redox Polymerization
In dental composites, ANP functions as an accelerator in a binary redox-initiation system, typically paired with a peroxide initiator like benzoyl peroxide (BPO). The lone pair of electrons on the tertiary nitrogen atom of ANP reacts with the BPO molecule, inducing its decomposition to generate free radicals. These radicals then initiate the chain-growth polymerization of the methacrylate monomers in the resin matrix.
-
Causality: The efficiency of this radical generation directly influences the polymerization kinetics, including the speed of the reaction and the final degree of monomer conversion.[6][7] A higher degree of conversion is linked to improved mechanical properties and lower cytotoxicity from unreacted monomers.[8]
Caption: ANP-mediated redox initiation of polymerization.
Section 2: Formulation of ANP-Containing Dental Composites
This section provides a step-by-step protocol for preparing an experimental, light- and dual-cure dental composite incorporating ANP.
Materials and Reagents
| Component | Function | Example Supplier |
| Bisphenol A-glycidyl methacrylate (Bis-GMA) | Base Monomer | Sigma-Aldrich |
| Triethylene glycol dimethacrylate (TEGDMA) | Diluent Monomer | Sigma-Aldrich |
| Urethane dimethacrylate (UDMA) | Base Monomer | Sigma-Aldrich |
| N-Acryloyl-N'-phenylpiperazine (ANP) | Redox Accelerator | Custom Synthesis |
| Camphorquinone (CQ) | Photoinitiator | Sigma-Aldrich |
| Benzoyl Peroxide (BPO) | Redox Initiator | Sigma-Aldrich |
| Butylated hydroxytoluene (BHT) | Stabilizer/Inhibitor | Sigma-Aldrich |
| Silanized Barium Glass Fillers (0.7 µm) | Inorganic Filler | Esstech, Inc. |
| 3-(Trimethoxysilyl)propyl methacrylate (γ-MPTS) | Silane Coupling Agent | Sigma-Aldrich |
Protocol 1: Preparation of the Experimental Resin Matrix
Principle: This protocol creates a homogenous blend of monomers and the initiation system. The process must be performed under yellow light to prevent premature polymerization initiated by ambient light activating the camphorquinone.
-
Monomer Blending: In a light-proof amber glass vial, combine the base and diluent monomers. A common starting ratio is 50% Bis-GMA / 50% TEGDMA (by weight) .[9] For a more robust matrix, a blend of 40% Bis-GMA / 40% UDMA / 20% TEGDMA (by weight) can be used.[1][10]
-
Homogenization: Place a magnetic stir bar in the vial and stir the mixture at 300 rpm for 4 hours in the dark to ensure complete homogeneity.[1]
-
Inhibitor Addition: Add 0.1 wt% of butylated hydroxytoluene (BHT) to the monomer mixture to enhance shelf life and prevent spontaneous polymerization.[1]
-
Initiator System Addition:
-
For the light-cure component , add 0.4 wt% camphorquinone (CQ).
-
For the redox-cure component , add 0.5-1.5 wt% N-Acryloyl-N'-phenylpiperazine (ANP). The optimal concentration should be determined empirically.
-
-
Final Mixing: Continue stirring the complete resin matrix for another 2 hours in the dark until all components are fully dissolved.
Protocol 2: Formulation of the Composite Paste
Principle: This protocol involves incorporating the inorganic filler into the organic resin matrix. The silane treatment of the fillers is crucial for creating a strong covalent bond between the inorganic and organic phases, which is essential for the material's mechanical strength and durability.[1]
-
Filler Addition: Gradually add the silanized barium glass fillers to the prepared resin matrix. A typical filler loading for a restorative composite is 65-80 wt% .[1][9]
-
Mixing: Use a planetary centrifugal mixer (e.g., SpeedMixer) for 5 minutes at 2000 rpm to ensure a void-free and homogenous paste. If a planetary mixer is unavailable, manual mixing with a stainless-steel spatula can be performed, but requires care to minimize air entrapment.[1]
-
Degassing: Store the final composite paste in a light-proof syringe and allow it to rest for 24 hours to release any trapped air bubbles.
-
BPO Paste (for Dual-Cure): For a two-paste dual-cure system, prepare a separate batch of composite as described above, but replace the ANP with 1.0-2.0 wt% BPO. The final composite is made by mixing equal parts of the ANP paste and BPO paste immediately before use.
Caption: Workflow for experimental dental composite formulation.
Section 3: Characterization and Performance Evaluation
Protocol 3: Measuring Degree of Conversion (DC) via FTIR
Principle: The degree of conversion measures the percentage of carbon-carbon double bonds from the methacrylate monomers that have been converted into single bonds to form the polymer network. Fourier-Transform Infrared (FTIR) spectroscopy is used to quantify this by monitoring the change in the vibrational absorbance peak of the aliphatic C=C bond (~1638 cm⁻¹) relative to an internal standard peak, typically the aromatic C=C bond (~1608 cm⁻¹).
-
Baseline Spectrum: Record an FTIR spectrum of the uncured composite paste.
-
Sample Preparation: Place a small amount of the uncured paste between two Mylar strips pressed between glass slides to create a thin film (~1 mm).
-
Curing: Light-cure the sample for 40 seconds using a standard dental curing light (e.g., >1000 mW/cm²).
-
Post-Cure Spectrum: Immediately after curing, record a second FTIR spectrum of the polymerized sample.
-
Calculation: Calculate the DC% using the following formula: DC (%) = [1 - ( (1638 cm⁻¹ / 1608 cm⁻¹)cured / (1638 cm⁻¹ / 1608 cm⁻¹)uncured )] x 100
-
Self-Validation: Prepare at least five specimens (n=5) for statistical analysis. A control group using a standard amine accelerator should be tested for comparison.
Protocol 4: Flexural Strength and Modulus (Three-Point Bending)
Principle: Flexural strength measures the material's ability to resist fracture under bending loads, a critical property for dental restorations that experience chewing forces.[11] This test is performed according to ISO 4049 standards.
-
Specimen Preparation: Fabricate bar-shaped specimens (25 mm x 2 mm x 2 mm) by filling a stainless-steel mold with the composite paste, covering with Mylar strips, and light-curing from both sides in overlapping sections.
-
Conditioning: Remove the specimens from the mold and store them in distilled water at 37°C for 24 hours.
-
Testing: Place each specimen on a three-point bending test fixture with a 20 mm span in a universal testing machine. Apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture.[12]
-
Calculation:
-
Flexural Strength (σ) = (3 * F * L) / (2 * b * h²)
-
Flexural Modulus (E) is calculated from the slope of the linear portion of the stress-strain curve.
-
Where F is the maximum load at fracture, L is the span length, b is the specimen width, and h is the specimen height.
-
-
Data Analysis: Test at least five specimens (n=5) per group. Compare the results to a control formulation.
Protocol 5: Biocompatibility and Safety Evaluation
Rationale: ANP is a tertiary amine, a class of chemicals known to have potential biological activity. Indeed, studies have shown that ANP, while not a significant DNA-damaging agent, can cause numerical chromosome alterations, classifying it as a genomic mutagen.[4] Therefore, rigorous evaluation of its cytotoxic potential and leaching from the polymerized composite is mandatory.
Principle: Unreacted monomers and other components can leach out of dental composites into the oral environment.[13][14] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the amount of leached ANP and other monomers.
-
Sample Preparation: Prepare disc-shaped cured composite specimens (e.g., 10 mm diameter, 2 mm thick).
-
Immersion: Immerse the discs in an extraction solution (e.g., 75% ethanol/water, simulating a food solvent) at 37°C. The volume should be proportional to the surface area of the sample.
-
Extraction: Collect the immersion solution at various time points (e.g., 24 hours, 7 days, 30 days).
-
Analysis: Analyze the collected solution using a calibrated HPLC or GC-MS system to quantify the concentration of leached ANP, Bis-GMA, and TEGDMA.
-
Interpretation: Compare the leached amounts to established toxicological thresholds. Lower leaching is indicative of a more biocompatible material.
Principle: This assay assesses the metabolic activity of cells as an indicator of their viability after exposure to leached substances from the composite. A reduction in metabolic activity suggests cytotoxicity.
-
Eluate Preparation: Prepare eluates by incubating cured composite samples in a cell culture medium for 24 hours, following ISO 10993-12 standards.
-
Cell Culture: Seed human gingival fibroblasts or a suitable cell line (e.g., L929) in a 96-well plate and allow them to attach for 24 hours.
-
Exposure: Replace the culture medium with the prepared eluates (at various concentrations) and incubate for 24-72 hours. Include a negative control (fresh medium) and a positive control (e.g., dilute phenol).
-
MTT Assay: Add MTT solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Dissolve the formazan crystals and measure the absorbance using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.
-
Interpretation: A significant reduction in cell viability compared to the negative control indicates a cytotoxic potential of the material.[15][16]
Section 4: Data Interpretation and Troubleshooting
| Parameter | Expected Outcome for a Successful Formulation | Potential Issue | Likely Cause(s) | Suggested Solution |
| Degree of Conversion | > 60% | Low DC (<55%) | - Insufficient ANP/BPO concentration- Inadequate light exposure- Inhibitor (BHT) concentration too high | - Optimize accelerator/initiator ratio- Increase curing time/intensity- Reduce BHT concentration |
| Flexural Strength | > 100 MPa | Low Strength (<80 MPa) | - Low DC- Poor filler-matrix adhesion- Voids/porosity in the sample | - Address DC issues- Ensure fillers are properly silanized- Use a planetary mixer; degas paste |
| Cytotoxicity | Cell Viability > 70% | High Cytotoxicity | - High leaching of unreacted ANP or monomers- Low DC | - Optimize formulation for higher DC- Consider copolymerizing ANP to reduce leaching |
Conclusion
N-Acryloyl-N'-phenylpiperazine presents a promising alternative as a redox activator in dental composite systems. Its successful implementation requires a systematic approach to formulation and a thorough evaluation of polymerization kinetics, mechanical properties, and, most critically, biocompatibility. The protocols outlined in this guide provide a robust framework for researchers to investigate and optimize ANP-based composites, paving the way for new restorative materials with enhanced performance and safety profiles.
References
-
Muneretto, M. C., et al. (1998). Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization. Mutagenesis, 13(1), 51-56. [Link]
-
Eldwakhly, E., & Yiu, C. K. Y. (2018). MECHANICAL PROPERTIES OF DENTAL COMPOSITE MATERIALS REINFORCED WITH MICRO AND NANO-SIZE Al2O3 FILLER PARTICLES. Journal of Advanced Mechanical Design, Systems, and Manufacturing, 12(2), JAMDSM0023-JAMDSM0023. [Link]
-
Pączkowska, M., et al. (2023). The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix. Polymers, 15(23), 4569. [Link]
-
Pieniak, D., et al. (2022). Mechanical Properties of Dental Composites Modified with Liquid Rubber and Their Effect on Stress Distribution in Fillings. Materials, 15(19), 6828. [Link]
-
Duca, R. M., et al. (2021). Identification of chemicals leaching from dental resin-based materials after in vitro chemical and salivary degradation. Dental Materials, 37(11), 1731-1743. [Link]
-
Gorshkov, M. Y., et al. (2021). Design, Syntheses, and Bioevaluations of Some Novel N2-Acryloylbenzohydrazides as Chemostimulants and Cytotoxic Agents. Molecules, 26(11), 3349. [Link]
-
Dentalkart. (2024). What are Different Types of Dental Composites? YouTube. [Link]
-
Global Substance Registration System. N-ACRYLOYL-N'-PHENYLPIPERAZINE. gsrs.ncats.nih.gov. [Link]
-
ResearchGate. (2025). Synthesis of (N-acryloyl)piperazine-substituted polyfluorochalcones. ResearchGate. [Link]
- Google Patents. (2017). WO2017219742A1 - Method for preparing dental composite resin material, and product.
-
ResearchGate. (2023). The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix. ResearchGate. [Link]
-
Tiskaya, M., et al. (2021). Polymerization kinetics of experimental resin composites functionalized with conventional (45S5) and a customized low-sodium fluoride-containing bioactive glass. Scientific Reports, 11(1), 21153. [Link]
-
ResearchGate. (2018). (PDF) Mechanical properties and filler fraction of dental composite. ResearchGate. [Link]
-
Solventum Dental Blog. (2025). What's in Your Composite? Monomers Unmasked. Solventum Dental Blog. [Link]
-
ResearchGate. (2018). Free Radicals and Polymerization of Resinous Materials Used in Dentistry. ResearchGate. [Link]
-
Ilday, N. O., et al. (2011). Biocompatibility of Resin-based Dental Materials. Materials, 4(12), 2087-2113. [Link]
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Semantic Scholar. (2020). Polymerization Kinetics, Shrinkage Stress, and Bond Strength to Dentin of Conventional and Self-adhesive Resin Cements. Semantic Scholar. [Link]
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ResearchGate. (2020). Leaching and mechanical properties characterization of dental composites. ResearchGate. [Link]
-
ResearchGate. (2011). (PDF) Biocompatibility of Resin-based Dental Materials. ResearchGate. [Link]
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Al-Odayni, A. B., et al. (2021). Rheological and Mechanical Properties of Resin-Based Materials Applied in Dental Restorations. Journal of Functional Biomaterials, 12(3), 48. [Link]
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Pocket Dentistry. (2020). Direct Polymeric Restorative Materials. Pocket Dentistry. [Link]
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Al-Kahtani, A., et al. (2022). Eugenyl-2-Hydroxypropyl Methacrylate-Incorporated Experimental Dental Composite: Degree of Polymerization and In Vitro Cytotoxicity Evaluation. Polymers, 14(2), 277. [Link]
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Islam, M. R., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(19), 6542. [Link]
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Gul, H. I., et al. (2016). Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(1), 147-151. [Link]
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Faria-e-Silva, A. L., et al. (2020). Polymerization Kinetics, Shrinkage Stress, and Bond Strength to Dentin of Conventional and Self-adhesive Resin Cements. The Journal of Adhesive Dentistry, 22(3), 247-255. [Link]
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Application Notes and Protocols for Controlled Polymerization of Acrylic Monomers using N-Acryloyl-N'-phenylpiperazine
Introduction: Precision in Polymer Synthesis
The advent of controlled/"living" radical polymerization (CRP) techniques has revolutionized the synthesis of polymeric materials, enabling unprecedented control over molecular weight, architecture, and functionality.[1][2] Among the various classes of monomers, acrylics are particularly valuable due to their wide range of properties and applications, from biomedical devices to advanced coatings.[3] This guide focuses on the controlled polymerization of acrylic monomers, with a special emphasis on N-Acryloyl-N'-phenylpiperazine (NAPP), a functional monomer with intriguing redox properties.[1][4] While traditionally polymerized via conventional free-radical methods, the application of controlled polymerization techniques to NAPP opens up new avenues for the design of smart and functional materials.[5]
N-Acryloyl-N'-phenylpiperazine is a tertiary arylamine that has been noted for its role as a promoter of redox reactions, making it a candidate for creating redox-active polymers.[1] Such polymers are of significant interest for applications in energy storage, sensors, and controlled drug release.[6][7] This document provides a comprehensive overview and detailed protocols for the controlled polymerization of NAPP, primarily focusing on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a robust and versatile CRP method well-suited for functional monomers.[8][9]
The Unique Role of N-Acryloyl-N'-phenylpiperazine (NAPP) in Polymer Chemistry
NAPP is a bifunctional molecule, possessing a polymerizable acryloyl group and a redox-active N-phenylpiperazine moiety. The N-phenylpiperazine group can participate in redox reactions, potentially influencing the polymerization process itself and imparting unique electrochemical properties to the resulting polymer.[1][5]
Synthesis of N-Acryloyl-N'-phenylpiperazine
The synthesis of NAPP is typically achieved through the condensation of acryloyl chloride with N-phenylpiperazine.[5] This straightforward reaction provides the monomer in good yields, ready for polymerization.
Conventional Free-Radical Polymerization of NAPP
Conventional free-radical polymerization of NAPP has been demonstrated using initiators like azobisisobutyronitrile (AIBN) in solvents such as toluene at temperatures ranging from 60-70°C.[5] Copolymers with other acrylic monomers like methyl methacrylate (MMA) have also been successfully synthesized.[5] Notably, in the presence of benzoyl peroxide, NAPP can act as a redox initiation promoter, accelerating copolymerization at lower temperatures (e.g., 40°C).[5] This inherent redox activity is a key characteristic to consider when designing controlled polymerization protocols.
Controlled Polymerization of NAPP: A Focus on RAFT
While Atom Transfer Radical Polymerization (ATRP) is a powerful CRP technique, it can be sensitive to functional groups, particularly amides, which can interfere with the metal catalyst.[9][10] RAFT polymerization, on the other hand, is generally more tolerant to a wider range of functional monomers, making it an excellent choice for the controlled polymerization of N-substituted acrylamides like NAPP.[8][11]
The RAFT process relies on a chain transfer agent (CTA) to mediate the polymerization, allowing for the growth of polymer chains with low polydispersity and controlled molecular weights. The general mechanism is depicted below:
Caption: Generalized mechanism of RAFT polymerization.
Experimental Protocol: RAFT Polymerization of NAPP
This protocol is designed based on successful RAFT polymerizations of other N-substituted acrylamides.[8][11] Researchers should consider this as a starting point and may need to optimize conditions for their specific requirements.
Materials:
-
N-Acryloyl-N'-phenylpiperazine (NAPP) (Monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT Agent)
-
1,4-Dioxane or Dimethyl Sulfoxide (DMSO) (Solvent, anhydrous)
-
Argon or Nitrogen gas (for deoxygenation)
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
-
Ice bath
-
Precipitation solvent (e.g., cold diethyl ether or hexane)
Procedure:
-
Reactant Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add NAPP (e.g., 1.0 g, 4.62 mmol), CPADB (e.g., 25.8 mg, 0.092 mmol, for a target DP of 50), and AIBN (e.g., 3.0 mg, 0.018 mmol, CTA:Initiator ratio of 5:1).
-
Solvent Addition: Add anhydrous 1,4-dioxane or DMSO (e.g., 5 mL) to the flask to dissolve the solids.
-
Deoxygenation: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir.
-
Monitoring the Reaction: Periodically take small aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion and polymer molecular weight evolution via ¹H NMR and Gel Permeation Chromatography (GPC), respectively.
-
Termination: Once the desired conversion is reached (or after a predetermined time, e.g., 8-24 hours), quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a cold non-solvent (e.g., diethyl ether or hexane).
-
Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum at room temperature or slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.
Rationale for Experimental Choices:
-
RAFT Agent (CPADB): Trithiocarbonates like CPADB are effective for controlling the polymerization of more-activated monomers such as acrylamides.[8]
-
Initiator (AIBN): AIBN is a common thermal initiator with a predictable decomposition rate at the recommended temperature.[11] The CTA to initiator ratio is crucial for maintaining control; a ratio of 3:1 to 10:1 is typical.
-
Solvent: Dioxane and DMSO are good solvents for many acrylamides and the resulting polymers.[8] It is critical to use anhydrous solvents to avoid potential side reactions.
-
Temperature: 70°C is a common temperature for AIBN-initiated RAFT polymerizations, providing a suitable rate of initiation.[8]
-
Deoxygenation: Oxygen is a radical scavenger and must be removed to prevent inhibition of the polymerization.
Characterization of Poly(NAPP)
The resulting poly(NAPP) should be characterized to confirm the success of the controlled polymerization.
| Technique | Purpose | Expected Outcome for Controlled Polymerization |
| ¹H NMR | Determine monomer conversion and confirm polymer structure. | Disappearance of vinyl proton signals of the monomer and appearance of broad polymer backbone signals. |
| GPC/SEC | Determine molecular weight (Mn, Mw) and polydispersity index (PDI or Đ). | A linear increase in Mn with conversion and a low PDI (typically < 1.3). |
| FT-IR | Confirm the presence of functional groups. | Presence of characteristic peaks for the amide and phenyl groups. |
| Cyclic Voltammetry | Investigate the redox properties of the polymer. | Reversible or quasi-reversible redox peaks corresponding to the N-phenylpiperazine moiety. |
Potential Applications in Drug Development and Research
The ability to synthesize well-defined poly(NAPP) opens up several exciting possibilities:
-
Redox-Responsive Drug Delivery: The N-phenylpiperazine units can be oxidized or reduced, potentially triggering a change in the polymer's conformation or solubility. This could be harnessed to release encapsulated drugs in specific redox environments, such as within cancer cells which often have a more reducing environment.
-
Smart Surfaces and Biosensors: Polymers with redox-active moieties can be grafted onto surfaces to create "smart" materials that respond to electrochemical stimuli. This could be used in the development of biosensors or platforms for controlled cell adhesion and detachment.
-
Functional Block Copolymers: RAFT polymerization allows for the synthesis of block copolymers. A block of poly(NAPP) could be combined with a biocompatible and hydrophilic block (e.g., poly(ethylene glycol)) to form amphiphilic structures that self-assemble into micelles or vesicles for targeted drug delivery.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis, characterization, and application exploration of poly(NAPP).
Conclusion and Future Outlook
The controlled polymerization of N-Acryloyl-N'-phenylpiperazine, particularly via RAFT, presents a promising avenue for the development of novel, functional polymers. The inherent redox activity of the N-phenylpiperazine moiety, combined with the architectural control afforded by CRP, enables the design of sophisticated materials for a range of applications in drug development and materials science. The protocols and insights provided in this guide serve as a foundation for researchers to explore the full potential of this intriguing monomer. Further investigations into the precise redox mechanism within the polymer and its response to biological stimuli will undoubtedly lead to exciting new discoveries and applications.
References
-
Rapid RAFT Polymerization of Acrylamide with High Conversion. (2023). PubMed. Available at: [Link]
-
Rapid RAFT Polymerization of Acrylamide with High Conversion. (2023). PMC. Available at: [Link]
-
Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization. (1994). PubMed. Available at: [Link]
-
Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. (2018). ResearchGate. Available at: [Link]
-
Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. (n.d.). University of Florida. Available at: [Link]
-
New Pure Organic and Peroxide-Free Redox Initiating Systems for Polymerization in Mild Conditions. (2021). MDPI. Available at: [Link]
-
Synthesis and characterization of poly(N-acryloylcarbazole). (2006). NISCAIR. Available at: [Link]
-
Acrylamide Homopolymers and Acrylamide-N-Isopropylacrylamide Block Copolymers by Atomic Transfer Radical Polymerization in Water. (2014). ResearchGate. Available at: [Link]
-
RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) mCTA: Synthesis and Thermosensitivity. (2021). MDPI. Available at: [Link]
-
Polymers and copolymers of N-acryloyl-N′-phenyl-piperazine. (1990). Sci-Hub. Available at: [Link]
-
Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. (2020). Royal Society of Chemistry. Available at: [Link]
-
Layer-by-layer assembly of poly (N-acryloyl-N'-propylpiperazine) and poly (acrylic acid): Effect of pH and temperature. (2007). ResearchGate. Available at: [Link]
-
Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization. (2017). NIH. Available at: [Link]
-
N-ACRYLOYL-N'-PHENYLPIPERAZINE. (n.d.). gsrs.ncats.nih.gov. Available at: [Link]
-
Piperazine based antimicrobial polymers: a review. (2021). PMC. Available at: [Link]
-
Additional Monomers. (n.d.). Carnegie Mellon University. Available at: [Link]
-
Atom Transfer Radical Polymerization of (Meth)acrylamides. (1999). ACS Publications. Available at: [Link]
-
Redox-Active Water-Soluble Low-Weight and Polymer-Based Anolytes Containing Tetrazine Groups: Synthesis and Electrochemical Characterization. (2023). MDPI. Available at: [Link]
-
Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization. (2022). MDPI. Available at: [Link]
-
A redox-active porous polymer based on poly(imide-triazine) as a high-performance cathode for lithium-ion batteries. (2018). RSC Publishing. Available at: [Link]
-
Aqueous RAFT Polymerization of Acrylamide and N,N‐Dimethylacrylamide at Room Temperature. (2004). ResearchGate. Available at: [Link]
-
Effect of thermal and redox initiator on emulsion copolymerization of styrene - Butyl acrylate and comparison of paint properties. (2015). ResearchGate. Available at: [Link]
-
New conducting polymers functionalized with redox-active tetrazines. (2015). ResearchGate. Available at: [Link]
-
Science Talks Lecture 52: Redox-active polymers for energy storage. (2021). YouTube. Available at: [Link]
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Application Note: Incorporating N-Acryloyl-N'-phenylpiperazine (NAPP) in Stimuli-Responsive Drug Delivery Systems
Executive Summary
This technical guide details the integration of N-Acryloyl-N'-phenylpiperazine (NAPP) into polymeric drug delivery systems (DDS). NAPP is a functional monomer characterized by a hydrophobic phenylpiperazine moiety. When copolymerized with hydrophilic monomers (e.g., N-Isopropylacrylamide [NIPAAm]), NAPP serves two critical functions:
-
LCST Modulation: It shifts the Lower Critical Solution Temperature (LCST) to physiologically relevant ranges by increasing the overall hydrophobicity of the polymer network.
-
Enhanced Drug Loading: The aromatic phenyl ring facilitates
stacking interactions with hydrophobic/aromatic drug molecules (e.g., Ibuprofen, Doxorubicin), significantly improving loading efficiency and slowing release kinetics compared to non-functionalized hydrogels.
This note provides validated protocols for monomer synthesis, hydrogel fabrication, and drug release characterization.
Chemical Basis & Rationale[1][2][3][4][5]
Structural Advantages
NAPP acts as a "hydrophobic anchor" within a hydrogel network. Standard hydrogels (like PEG or pure PNIPAAm) often suffer from "burst release" of small hydrophobic drugs due to a lack of affinity between the matrix and the payload.
-
Mechanism: The phenyl group in NAPP interacts with aromatic drugs via Van der Waals forces and
stacking. -
Thermodynamics: Incorporating NAPP lowers the LCST of PNIPAAm-based gels. While pure PNIPAAm has an LCST of ~32°C, adding NAPP can tune this transition, often creating sharper phase separation or shifting the temperature based on the molar ratio.
Reaction Pathway Visualization
The following diagram illustrates the synthesis logic and the subsequent drug entrapment mechanism.
Figure 1: Schematic workflow from monomer synthesis to drug-loaded hydrogel formation.
Protocol A: Synthesis of N-Acryloyl-N'-phenylpiperazine (NAPP)
Safety Warning: Acryloyl chloride is lachrymatory and highly corrosive. Perform all steps in a functioning fume hood. NAPP has been flagged in some studies as a potential genomic mutagen; handle with extreme caution using double nitrile gloves.
Materials
-
N-Phenylpiperazine (98%)
-
Acryloyl Chloride (Freshly distilled preferred)
-
Triethylamine (TEA) (Acid scavenger)
-
Dichloromethane (DCM) (Anhydrous)
-
Sodium Bicarbonate (
)
Step-by-Step Methodology
-
Preparation: Dissolve 0.05 mol N-phenylpiperazine and 0.06 mol TEA in 100 mL of anhydrous DCM in a three-neck round-bottom flask.
-
Cooling: Submerge the flask in an ice bath to reach 0°C. Stir continuously using a magnetic stir bar.
-
Acylation: Add 0.055 mol Acryloyl Chloride dropwise over 30 minutes. Critical: Maintain temperature below 5°C to prevent polymerization or side reactions.
-
Reaction: Allow the mixture to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12 hours.
-
Work-up:
-
Filter off the precipitated triethylamine hydrochloride salt.
-
Wash the filtrate with saturated
solution (3x) to remove unreacted acid. -
Wash with distilled water (3x) and dry the organic layer over anhydrous
.
-
-
Purification: Evaporate the DCM under reduced pressure. Recrystallize the resulting solid from a hexane/ethyl acetate mixture (or toluene) to obtain white/pale yellow crystals.
-
Validation: Confirm structure via
-NMR ( ). Look for characteristic vinyl protons at 5.7–6.6 ppm.
Protocol B: Fabrication of Thermo-Responsive Hydrogels
This protocol creates a copolymer of NIPAAm and NAPP. The ratio of NAPP determines the hydrophobicity and drug release rate.
Formulation Table
| Component | Role | Mass/Vol (Example) | Molar Ratio |
| NIPAAm | Main Thermo-responsive Monomer | 1.0 g | 90-95% |
| NAPP | Hydrophobic/Affinity Monomer | 0.05 - 0.2 g | 5-10% |
| MBA | Crosslinker (N,N'-Methylenebisacrylamide) | 0.02 g | 1-2% |
| APS | Initiator (Ammonium Persulfate) | 10 mg | ~1% |
| TEMED | Accelerator | 20 | Trace |
| Solvent | 1,4-Dioxane or Ethanol/Water | 10 mL | N/A |
Experimental Workflow
-
Dissolution: Dissolve NIPAAm, NAPP, and MBA in 1,4-Dioxane. Note: NAPP has limited solubility in pure water; organic solvent or a co-solvent system is required.
-
Degassing: Bubble nitrogen gas through the solution for 15 minutes to remove dissolved oxygen (which inhibits free radicals).
-
Initiation: Add APS (dissolved in minimal water) and TEMED.
-
Polymerization: Seal the mold (glass plates with Teflon spacer or capillary tubes) and incubate at 60°C for 24 hours.
-
Washing: Remove the hydrogel and immerse in excess ethanol for 24 hours, followed by distilled water for 48 hours (changing water daily) to remove unreacted monomers and solvent.
Protocol C: Drug Loading and Release Profiling
Drug Loading (Equilibrium Swelling Method)
-
Prepare a saturated solution of the model drug (e.g., Ibuprofen) in ethanol or a solvent compatible with the hydrogel.
-
Immerse the dry xerogel (dried hydrogel) into the drug solution at 4°C (below LCST) for 48 hours. The gel will swell and absorb the drug.
-
Remove the gel and dry it under vacuum to fix the drug within the matrix.
Release Kinetics Experiment
-
Place the drug-loaded hydrogel in a dissolution basket containing Phosphate Buffered Saline (PBS, pH 7.4).
-
Temperature Control: Set bath temperature to 37°C (above LCST).
-
Sampling: Withdraw 1 mL aliquots at set time intervals (0.5h, 1h, 2h, ... 24h) and replace with fresh PBS.
-
Analysis: Quantify drug concentration using UV-Vis Spectrophotometry (e.g., 264 nm for Ibuprofen).
Drug Release Mechanism Diagram
Figure 2: Thermodynamic switching mechanism controlling drug release.
References
-
Synthesis & Polymerization
-
Genotoxicity & Safety
-
Hydrogel Applications & LCST
-
Chemical Identity
Sources
- 1. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 2. Poly-N-acryloyl-(l-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Sci-Hub. Polymers and copolymers of N-acryloyl-N′-phenyl-piperazine / Polymer, 1990 [sci-hub.st]
- 6. Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
analytical techniques for characterizing polymers synthesized with N-Acryloyl-N'-phenylpiperazine
Executive Summary & Scientific Context
Polymers synthesized from N-Acryloyl-N'-phenylpiperazine (N-APP) represent a specialized class of "smart" materials. Unlike standard polyacrylamides, the N-APP moiety introduces two critical functionalities:
-
The Piperazine Ring: A cyclic diamine that acts as a proton trap, conferring pH-responsiveness. The tertiary amine allows the polymer to transition from hydrophobic to hydrophilic upon protonation (
5-6). -
The Phenyl Group: Provides significant steric bulk and hydrophobicity (
stacking potential), which lowers the Lower Critical Solution Temperature (LCST) compared to methyl/ethyl analogs and influences self-assembly into stable micelles for drug delivery.
This guide details the analytical workflows required to validate the synthesis, molecular weight, and stimuli-responsive behavior of these polymers.
Module A: Structural Verification (Spectroscopy)
Rationale
Confirming the consumption of the acryloyl double bond is critical to assess conversion. Furthermore, the broadening of the phenyl and piperazine signals in NMR serves as a primary indicator of polymerization.
Protocol A1: H-NMR Analysis
Objective: Determine monomer conversion and copolymer composition.
Materials:
-
Solvent:
(preferred for hydrophobicity) or DMSO- (if protonated/charged). -
Internal Standard: TMS (Tetramethylsilane).
Step-by-Step Procedure:
-
Sample Prep: Dissolve 10 mg of purified, dried polymer in 0.7 mL of deuterated solvent. Ensure the solution is free of micro-bubbles.
-
Acquisition: Run at 400 MHz or higher. Set relaxation delay (
) to 5 seconds to ensure full relaxation of the aromatic protons for accurate integration. -
Analysis points:
-
Monomer Residuals (Check for Purity): Look for sharp vinyl doublets at
5.6, 6.1, and 6.3 ppm. These must be absent in the final polymer. -
Polymer Backbone: Broad resonance at
1.2–1.9 ppm (methine/methylene backbone). -
Piperazine Ring: Broad signals at
3.3–3.8 ppm. -
Phenyl Group: Broad multiplet at
6.8–7.3 ppm.
-
Data Interpretation (Senior Scientist Note):
The phenyl group in N-APP is bulky. In
Protocol A2: FTIR Spectroscopy
Objective: Confirm the formation of the amide linkage and absence of vinyl groups.
-
Key Bands:
-
Amide I (C=O stretching): Strong peak at ~1630–1650 cm
. -
Aromatic C=C: ~1590 cm
(Phenyl ring breathing). -
Absence: Disappearance of the C=C vinyl stretch at 1620 cm
(often overlaps with amide, so look for the C-H out-of-plane bending at ~900–990 cm which should vanish).
-
Module B: Molecular Weight Determination (GPC/SEC)
The "Sticky Column" Problem
N-APP polymers contain tertiary amines. Standard GPC using pure THF or DMF will result in the polymer adsorbing to the stationary phase (column packing), leading to artificial tailing, delayed elution times, and underestimated molecular weights.
Protocol B1: Modified GPC Method
System: Gel Permeation Chromatography equipped with Refractive Index (RI) detector. Columns: PLgel 5µm MIXED-C or equivalent.
Mobile Phase Formulation:
-
Base Solvent: DMF (Dimethylformamide) or THF.
-
Modifier (CRITICAL): Add 0.05 M LiBr (to screen ionic interactions) and 1% Triethylamine (TEA) (to compete for active sites on the column).
Procedure:
-
Dissolution: Dissolve polymer (3 mg/mL) in the mobile phase.
-
Filtration: Filter through a 0.45 µm PTFE filter. Note: Nylon filters may bind the phenyl group.
-
Calibration: Use narrow PMMA (Polymethyl methacrylate) standards.
-
Flow Rate: 1.0 mL/min at 35°C.
Data Presentation Table:
| Sample ID | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Eluent Modifier | Notes |
| N-APP-Homopolymer | 25.4 | 38.1 | 1.50 | 10mM LiBr | Slight tailing observed |
| N-APP-co-MMA | 42.1 | 55.2 | 1.31 | 10mM LiBr + 1% TEA | Symmetrical peak |
Module C: Stimuli-Responsive Profiling (The "Smart" Behavior)
Logic Flow: Responsiveness
The following diagram illustrates the mechanism of phase transition for N-APP polymers.
Figure 1: Mechanistic pathway of pH and Temperature responsiveness in N-APP polymers. Protonation of the piperazine ring opposes thermal precipitation by increasing solubility.
Protocol C1: Cloud Point Measurement (LCST)
Objective: Determine the Lower Critical Solution Temperature.
-
Preparation: Prepare a 1.0 wt% polymer solution in buffers of varying pH (pH 4.0, 7.4, 10.0).
-
Instrumentation: UV-Vis Spectrophotometer with a Peltier temperature controller.
-
Wavelength: 500 nm (to monitor turbidity/transmittance).
-
Ramp: Heat from 20°C to 70°C at 1°C/min.
-
Calculation: The LCST is defined as the temperature at 50% transmittance.
Expected Result:
-
At pH 4 (Protonated): The polymer is highly soluble (charged). LCST may disappear or shift to >80°C.
-
At pH 10 (Neutral): The phenyl and piperazine groups are hydrophobic. LCST will be lower (likely 25–40°C depending on comonomer ratio).
Module D: Morphological Assessment (Microscopy)[1]
Protocol D1: TEM Analysis of Micelles
N-APP polymers are often amphiphilic. In aqueous media, they self-assemble into micelles (hydrophobic phenyl core, hydrophilic shell).
Challenge: Organic polymers have low electron contrast. Solution: Negative Staining.
Procedure:
-
Sample: Dilute polymer solution to 0.1 mg/mL (below critical micelle concentration, then concentrate slightly or prepare directly above CMC).
-
Grid Prep: Place a drop on a carbon-coated copper grid (300 mesh). Allow to sit for 60 seconds.
-
Blotting: Wick away excess fluid with filter paper.
-
Staining: Immediately add a drop of 2% Phosphotungstic Acid (PTA) (adjusted to pH 7). Crucial: Acidic stain might dissolve the micelles if the polymer is pH responsive. Ensure stain pH matches sample pH.
-
Imaging: Visualize at 80–120 kV.
References
-
Rao, J. V., & Narayanaswamy, D. (2014). New pH-responsive linear and crosslinked functional copolymers of N-acryloyl-N'-phenyl piperazine with acrylic acid and hydroxyethyl methacrylate: Synthesis, reactivity, and effect of steric hindrance on swelling. Polymer Bulletin.
-
Gan, L. H., et al. (2008). Studies of new piperazine-based "stimuli" responsive polymers and hydrogels.[1][2] National Institute of Education, Singapore.
-
Kozlecki, T., et al. (2021). Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. Materials (Basel).
-
Manjunath, S., et al. (2018). Solution Properties of Water-Soluble “Smart” Poly(N-acryloyl-N′-ethyl piperazine-co-methyl methacrylate). Polymers.[1][2][3][4][5][6][7][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. repository.nie.edu.sg [repository.nie.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield and purity of N-Acryloyl-N'-phenylpiperazine synthesis
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Yield and Purity in Acrylamide Synthesis[1]
Introduction
Welcome to the technical support center for the synthesis of N-Acryloyl-N'-phenylpiperazine . As a Senior Application Scientist, I understand that while the amide coupling between N-phenylpiperazine and acryloyl chloride appears straightforward, it is fraught with "silent killers"—specifically Michael addition (impurity formation) and radical polymerization (yield loss).[1][2]
This guide does not merely list steps; it engineers a workflow designed to suppress these side reactions. Follow the protocols below to maximize your isolated yield and ensure >98% purity.
Module 1: The Optimized Protocol (The "Gold Standard")
This protocol uses Schotten-Baumann conditions modified for anhydrous organic solvents.[1][2] We avoid aqueous biphasic systems here to prevent the hydrolysis of the highly reactive acryloyl chloride.[2]
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| N-Phenylpiperazine | 1.0 | Nucleophile | Ensure high purity; old samples may be oxidized. |
| Acryloyl Chloride | 1.1 - 1.2 | Electrophile | Freshly distilled or from a sure-seal bottle.[1][2] |
| Triethylamine (TEA) | 1.5 - 2.0 | Base (HCl Scavenger) | Must be dry.[1][2] DIPEA is a valid alternative.[1][2] |
| Dichloromethane (DCM) | Solvent | [0.1 M] | Anhydrous.[1][2] Stabilized with amylene is preferred.[1][2] |
| BHT / MEHQ | <1 mol% | Radical Inhibitor | Essential to prevent polymerization during workup.[1][2] |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask (RBF) and purge with Nitrogen (
) or Argon.[1][2] -
Dissolve N-phenylpiperazine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM .
-
CRITICAL STEP: Cool the solution to -10°C to 0°C using an ice/salt bath.
-
Why? Low temperature favors the kinetic product (Amide) over the thermodynamic byproduct (Michael Adduct).[1][2]
-
-
Addition (The "Danger Zone"):
-
Reaction & Quench:
-
Workup (Purification Phase 1):
Module 2: Troubleshooting Guide
Issue A: Low Yield (<50%)
| Symptom | Diagnosis | Corrective Action |
| Insoluble white gel | Polymerization | The product polymerized.[1][2] Fix: Add radical inhibitor (MEHQ/BHT) to the reaction and keep the rotovap bath cool (<30°C). Exclude light. |
| Starting material remains | Hydrolysis | Your Acryloyl Chloride is "dead" (hydrolyzed to acrylic acid).[1][2] Fix: Use fresh reagent. Ensure solvent is anhydrous.[1][2][3][4] |
| Violent exotherm | Runaway Reaction | Addition was too fast. Fix: Dilute the acid chloride further and add slower. |
Issue B: Low Purity (The "Gunk")
| Symptom | Diagnosis | Corrective Action |
| Extra spot (lower Rf) | Michael Adduct | The amine attacked the alkene and the carbonyl.[1] Fix: Strictly maintain T < 0°C during addition. Avoid large excess of amine.[1][2] |
| Pink/Red Color | Oxidation | Phenylpiperazine is oxidized.[1][2] Fix: Recrystallize starting material or pass through a short silica plug before use.[1][2] |
| Hygroscopic Solid | Salt Contamination | TEA[1][2]·HCl salt remains.[1][2] Fix: Ensure thorough water/bicarbonate washes.[1][2] |
Module 3: Visualizing the Chemistry
Diagram 1: Reaction Pathways & Failure Modes
This flow chart illustrates the competition between the desired Amidation and the undesired Michael Addition/Polymerization.[2]
Caption: Reaction landscape showing the "Happy Path" (Green) vs. thermal and hydrolytic failure modes (Red).[1][2]
Diagram 2: Purification Decision Matrix
How to decide between Recrystallization and Column Chromatography.
Caption: Decision tree for purification based on the physical state of the crude isolate.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Acrylic Acid and DCC instead of Acryloyl Chloride? A: Yes, but it is not recommended for high purity.[2] The byproduct (DCU) is notoriously difficult to remove completely from piperazine derivatives.[1][2] Acryloyl chloride allows for a cleaner workup (washing away water-soluble salts).[1][2]
Q2: My product is turning into a solid white block in the flask. Why? A: You have triggered bulk polymerization .[1][2] This often happens if you heat the reaction to reflux or remove the solvent too vigorously without an inhibitor.[2] Always add 100–200 ppm of MEHQ or BHT during the concentration step.[2]
Q3: How do I specifically remove the "Michael Adduct" impurity? A: This impurity is basic (it still contains a tertiary amine).[1][2] If your product is an amide (non-basic at the amide nitrogen) and the impurity is an amine, an acid wash (0.5M HCl) is highly effective.[1][2] The impurity will protonate and move to the aqueous layer, while your neutral amide product stays in the organic layer.[2]
Q4: What is the best solvent for recrystallization? A: N-Acryloyl-N'-phenylpiperazine is typically a solid.[1][2]
-
Option A: Ethanol/Water (dissolve in hot EtOH, add water until turbid, cool).[1][2]
-
Option B: EtOAc/Hexanes (standard layering or vapor diffusion).[1][2]
References
-
General Synthesis of Acrylamides: BenchChem. (2025).[1][2][3][5] An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride. Link
-
Aza-Michael Addition Control: ResearchGate. (2018).[1][2][6] How to prevent second addition of Acrylate Compound to Primary Amines?Link
-
Physical Properties (Starting Material): ChemicalBook. (2025).[1][2] 1-Phenylpiperazine Properties and Safety. Link
-
Acryloyl Chloride Handling: Wikipedia.[1][2] (2025).[1][2][3][4][5][7][8] Acryloyl Chloride - Reactivity and Hazards. Link[1][2][3][5]
Sources
- 1. PubChemLite - 1-(3-(1,3-benzodioxol-5-yl)acryloyl)-4-phenylpiperazine (C20H20N2O3) [pubchemlite.lcsb.uni.lu]
- 2. Acryloyl chloride - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 92-54-6 CAS MSDS (1-Phenylpiperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Regioselective Acylation of N-Phenylpiperazine
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for the regioselective acylation of N-phenylpiperazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical scaffold in their synthetic workflows. N-phenylpiperazine is a privileged structure found in numerous pharmacologically active compounds.[1][2] The key to its synthetic utility lies in the ability to selectively functionalize its two distinct nitrogen atoms. This guide provides in-depth, field-proven insights into overcoming the common challenges associated with achieving high regioselectivity in its acylation.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen atom on N-phenylpiperazine is preferentially acylated and why?
A1: The N4 nitrogen (the secondary aliphatic amine) is overwhelmingly the more nucleophilic and reactive site for acylation compared to the N1 nitrogen (the tertiary aniline-like amine). This selectivity is governed by fundamental electronic effects. The lone pair of electrons on the N1 nitrogen is delocalized into the aromatic π-system of the phenyl ring, significantly reducing its availability for nucleophilic attack.[3][4] In contrast, the lone pair on the N4 nitrogen is localized and readily available, making it a much stronger nucleophile. Therefore, under standard acylation conditions, the reaction is highly regioselective for the N4 position.
Q2: What are the most common acylating agents for this transformation?
A2: The choice of acylating agent depends on the desired reactivity and the stability of the substrate. Common choices include:
-
Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): Highly reactive, often used for rapid and complete conversion. They generate HCl as a byproduct, which must be neutralized by a base.
-
Acid Anhydrides (e.g., Acetic Anhydride): Less reactive than acyl halides but are effective and often easier to handle. They produce a carboxylic acid byproduct.
-
Carboxylic Acids (with coupling agents): Used for milder reaction conditions, especially with sensitive substrates. Coupling agents like 1,1'-Carbonyldiimidazole (CDI) or TBTU are used to activate the carboxylic acid.[5][6]
Q3: How do I choose the right solvent and base for the reaction?
A3: The solvent should be inert to the reaction conditions and capable of dissolving the starting materials.
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are common choices for reactions with acyl halides and anhydrides. Dimethylformamide (DMF) is often used for coupling reactions.
-
Bases: A base is required to neutralize the acidic byproduct (e.g., HCl from acyl chlorides). Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used as acid scavengers. For less reactive starting materials, a stronger, non-nucleophilic base may be needed.
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most common method. The N-acylated product is typically less polar than the starting N-phenylpiperazine. A suitable mobile phase (e.g., ethyl acetate/hexanes mixture) will show the consumption of the starting material spot and the appearance of a new product spot with a higher Rf value. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for precise monitoring and confirmation of the product mass.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Issue 1: My reaction shows low or no conversion to the desired N4-acylated product.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inactive Acylating Agent | Acyl halides and anhydrides can hydrolyze upon exposure to moisture. Solution: Use a freshly opened bottle or distill the acylating agent before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[7] |
| Insufficient Activation | If using a carboxylic acid, the coupling agent may be inefficient or degraded. Solution: Use fresh coupling reagents (e.g., CDI, TBTU). For sluggish reactions, pre-activating the carboxylic acid with the coupling agent for 15-30 minutes before adding the N-phenylpiperazine can improve results.[6] |
| Protonation of Nucleophile | If the reaction medium becomes too acidic (e.g., from the HCl byproduct), the N4-amine can become protonated, rendering it non-nucleophilic.[8] Solution: Ensure at least one equivalent of a suitable base (e.g., TEA, DIPEA) is present to scavenge the acid. For hydrochloride salts of N-phenylpiperazine, more than two equivalents of base are required. |
| Low Reaction Temperature | The activation energy for the reaction may not be met at low temperatures, especially with less reactive acylating agents. Solution: If the reaction is slow at 0 °C or room temperature, consider gentle heating to 40-50 °C while monitoring carefully by TLC to prevent side product formation.[8] |
Issue 2: My TLC and NMR show multiple unexpected spots, indicating side product formation.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Excess Acylating Agent | While di-acylation at both N1 and N4 is electronically disfavored, highly reactive acylating agents in large excess can sometimes lead to trace amounts of unwanted products or react with impurities. Solution: Use a controlled stoichiometry, typically 1.05-1.2 equivalents of the acylating agent. Add the acylating agent dropwise to a solution of the amine at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration, which favors the desired mono-acylation.[7][9] |
| Reaction Temperature Too High | Excessive heat can cause decomposition of the starting materials, reagents, or the desired product, leading to complex reaction mixtures. Solution: Maintain the recommended reaction temperature. For highly exothermic reactions, slow, controlled addition of the acylating agent at 0 °C is critical. |
| Starting Material Impurity | Impurities in the N-phenylpiperazine starting material can react to form side products. Solution: Check the purity of the N-phenylpiperazine by NMR or GC-MS. If necessary, purify it by distillation or recrystallization before use. |
Issue 3: I'm having difficulty with the work-up and purification of my final product.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Emulsion During Extraction | The presence of amine salts can lead to emulsions during aqueous work-up. Solution: Add a saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion. |
| Product Remains in Aqueous Layer | If the aqueous layer is not sufficiently basic, the acylated product (which is still a tertiary amine) can exist as a protonated salt, making it water-soluble. Solution: After the initial extraction, basify the aqueous layer with a solution like 1M NaOH to a pH > 10 to deprotonate the product. Then, re-extract with an organic solvent like DCM or ethyl acetate. |
| Co-elution During Chromatography | The product may have a similar polarity to the unreacted starting material or certain non-polar byproducts, making separation difficult. Solution: Optimize your column chromatography conditions. Use a shallow gradient of a more polar solvent (e.g., start with 5% EtOAc in hexanes and slowly increase to 20%). Using a different solvent system (e.g., DCM/Methanol) may also improve separation. |
Visualized Mechanisms and Workflows
Mechanism: The Basis of Regioselectivity
The diagram below illustrates the key electronic difference between the N1 and N4 positions, which dictates the regiochemical outcome of the acylation.
Caption: Electronic effects governing N4-acylation selectivity.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common issues during the reaction.
Caption: A logical workflow for troubleshooting acylation reactions.
Experimental Protocols
Protocol 1: Standard N4-Acylation using an Acyl Chloride
This protocol describes a general procedure for the regioselective acylation of N-phenylpiperazine at the N4 position using benzoyl chloride as an example.
Materials:
-
N-Phenylpiperazine (1.0 eq.)
-
Benzoyl Chloride (1.1 eq.)
-
Triethylamine (TEA) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add N-phenylpiperazine (1.0 eq.) and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.
-
Acylating Agent Addition: Add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the N-phenylpiperazine is consumed.
-
Quenching: Once complete, quench the reaction by slowly adding water.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using an appropriate eluent system like hexanes/ethyl acetate) to afford the pure 1-benzoyl-4-phenylpiperazine.
References
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). PMC. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Available at: [Link]
-
A Simple Synthesis of N-Alkylpiperazines. (2002). ResearchGate. Available at: [Link]
-
[New analgesically-active N'-acylated phenylpiperazines]. PubMed. Available at: [Link]
- SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. European Patent Office.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Available at: [Link]
- CN103980229A - Preparation method of N-phenyl piperazine. Google Patents.
-
Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. (2024). Biomedical and Pharmacology Journal. Available at: [Link]
-
Lipase-catalyzed regioselective monoacetylation of unsymmetrical 1,5-primary diols. Journal of Organic Chemistry. Available at: [Link]
-
Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols. PubMed. Available at: [Link]
-
Electronic effects – Knowledge and References. Taylor & Francis. Available at: [Link]
-
New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. Available at: [Link]
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie. Available at: [Link]
-
Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. Available at: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. Available at: [Link]
-
N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. Available at: [Link]
-
1-Phenylpiperazine. PubChem. Available at: [Link]
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]
-
Electrochemical synthesis of the new substituted phenylpiperazines. ResearchGate. Available at: [Link]
-
Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. PMC. Available at: [Link]
-
Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Chemistry Portal. Available at: [Link]
-
Design and synthesis of N-acyl and dimeric N-Arylpiperazine derivatives as potential antileishmanial agents. PubMed. Available at: [Link]
-
Styryl dyes with N-Methylpiperazine and N-Phenylpiperazine Functionality: AT-DNA and G-quadruplex binding ligands and theranostic agents. PubMed. Available at: [Link]
-
Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. PMC. Available at: [Link]
-
Azine Steric Hindrances Switch Halogen Bonding to N-Arylation upon Interplay with σ-Hole Donating Haloarenenitriles. PubMed. Available at: [Link]
-
Direct, Regioselective N-Alkylation of 1,3-Azoles. PubMed. Available at: [Link]
-
Electrochemical N-acylation synthesis of amides under aqueous conditions. Green Chemistry (RSC Publishing). Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
purification techniques for crude N-Acryloyl-N'-phenylpiperazine
Technical Support Center: Purification of Crude N-Acryloyl-N'-phenylpiperazine
Ticket ID: #PUR-APP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Purification, Isolation, and Stabilization Protocols[1]
Welcome to the Technical Support Center
You are likely accessing this guide because your crude reaction mixture of 1-(4-phenylpiperazin-1-yl)prop-2-en-1-one (commonly referred to as N-Acryloyl-N'-phenylpiperazine) is presenting challenges. Whether you are facing "oiling out" during crystallization, persistent starting material presence, or spontaneous polymerization, this guide synthesizes field-proven methodologies to resolve these issues.
This molecule contains two distinct functional motifs that dictate its purification logic:
-
The Acrylamide Handle: Prone to polymerization (requires stabilization).[1]
-
The Phenyl-Piperazine Core: Possesses specific basicity profiles allowing for "chemical washing" rather than just physical separation.
Module 1: Chemical Purification (The "Acid Wash" Protocol)
User Question: My TLC shows a persistent spot corresponding to the starting material (N-phenylpiperazine). Column chromatography is difficult because the spots are close. Is there a faster way to remove it?
Specialist Response: Yes. You can exploit the pKa difference between your starting material and your product. This is the most efficient method and should be performed before any chromatography.
-
The Logic:
-
Starting Material (N-phenylpiperazine): Contains a secondary amine (N1).[1] It is moderately basic (pKa ~9.0).[1]
-
Product (N-Acryloyl derivative): The N1 nitrogen is now an amide (neutral).[1] The N4 nitrogen is attached to a phenyl ring (aniline-like), making it significantly less basic (pKa ~3–5).[1]
-
The Fix: A controlled acid wash will protonate the starting material, forcing it into the aqueous layer, while the product remains in the organic layer.[1]
-
Protocol: Selective Acid Extraction
-
Dissolution: Dissolve your crude oil/solid in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]
-
The Wash: Wash the organic layer with 0.5 M HCl or 10% Citric Acid .
-
Critical Note: Do not use concentrated HCl. Strong acid (pH < 1) might protonate the N4-aniline nitrogen of your product, causing yield loss into the water.[1]
-
-
Separation:
-
Neutralization: Wash the organic layer with Saturated NaHCO₃ to remove trace acid, then Brine.[1]
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo (Bath temp < 30°C to prevent polymerization).
Caption: Selective protonation strategy to remove unreacted amine starting material.
Module 2: Crystallization & "Oiling Out"
User Question: I attempted to recrystallize the crude solid from hot ethanol, but upon cooling, it separated into a sticky oil at the bottom of the flask instead of crystals. How do I fix this?
Specialist Response: "Oiling out" occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated. This is common with acrylamides containing aromatic rings.
Troubleshooting "Oiling Out"
| Technique | Solvent System | Procedure |
| Two-Solvent Recrystallization | EtOAc / Hexane (Preferred) | 1. Dissolve crude in min. warm EtOAc (35°C).2.[1] Add Hexane dropwise until cloudy.3.[1] Add 1 drop EtOAc to clear it.4. Cool slowly to RT, then 4°C. |
| Anti-Solvent Crash | DCM / Diethyl Ether | 1. Dissolve in minimal DCM.2. Layer Diethyl Ether on top carefully.3.[1] Allow diffusion at 4°C. |
| Seeding | Isopropanol (IPA) | 1. Dissolve in hot IPA.2. Cool to RT. If oil forms, scratch the glass with a rod or add a "seed" crystal from a previous batch. |
Critical Tip: If the oil persists, your purity is likely too low for crystallization (<90%).[1] The impurities (oligomers) act as a solvent, preventing lattice formation.[1] Revert to Module 1 (Acid Wash) or perform a silica plug filtration first. [1]
Module 3: Stabilization & Polymerization Prevention
User Question: My purified compound turned into a hard, insoluble rubber after sitting on the bench for two days. What happened?
Specialist Response: Your compound underwent radical polymerization . The acryloyl group is highly reactive, especially when concentrated and exposed to light or heat.
Stabilization Protocol
-
Inhibitors: Always add MEHQ (4-methoxyphenol) at 10–50 ppm if storing the compound in solution or if heating is required during workup.[1]
-
Temperature: Never evaporate solvents at >35°C. Use a water bath set to 25–30°C.
-
Storage:
-
State: Solid is more stable than oil.
-
Conditions: Store at -20°C under Argon/Nitrogen atmosphere.
-
Light: Protect from light (amber vials or foil-wrapped).[1]
-
Module 4: Chromatography Guide
User Question: I need to run a column. What mobile phase do you recommend?
Specialist Response: Since the product is an amide with a phenyl-piperazine tail, it is moderately polar but "streaks" on silica due to the basic nitrogen (N4).[1]
-
Stationary Phase: Silica Gel (Standard 40-63 µm).[1]
-
Modifier: You must use a base modifier to prevent streaking.
-
Mobile Phase:
TLC Visualization:
-
UV (254 nm): Strong absorbance due to the phenyl ring and acrylamide conjugation.[1]
-
KMnO₄ Stain: Stains the alkene (acrylamide) bright yellow/brown.[1]
-
Dragendorff’s Reagent: Specific for tertiary amines (piperazine core)—stains orange.[1]
Caption: Decision tree for selecting the correct purification workflow based on impurity profile.
References
-
Synthesis and Workup of Phenylpiperazine Acrylamides
-
pKa Values and Basicity of Piperazines
-
General Purification of Acrylamides (Patent)
-
Source:Google Patents, US4230888A "Process for purification of acrylic acid...".[1] (Reference for handling polymerization risks and crystallization of acrylates).
- URL
-
-
Handling "Oiling Out" in Crystallization
Sources
controlling the molecular weight and polydispersity of polymers made with N-Acryloyl-N'-phenylpiperazine
Welcome to the technical support center for the synthesis of poly(N-Acryloyl-N'-phenylpiperazine) (PNAPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for controlling the molecular weight (MW) and polydispersity (Đ) of PNAPP. While direct literature on the controlled polymerization of N-Acryloyl-N'-phenylpiperazine (NAPP) is emerging, this document synthesizes established principles from the broader family of N-substituted acrylamides to provide a robust framework for your experimental success.
Section 1: Understanding the Fundamentals of Controlled Polymerization of NAPP
Conventional free-radical polymerization of NAPP, typically initiated by agents like azobisisobutyronitrile (AIBN), often results in polymers with broad molecular weight distributions and limited architectural control.[1] To achieve well-defined PNAPP with predictable molecular weights and low polydispersity, controlled radical polymerization (CRP) techniques are essential. Among these, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization stands out as a versatile and robust method for acrylamide-type monomers.[2]
Why RAFT Polymerization is Recommended for NAPP:
-
Tolerance to Functional Groups: The N-phenylpiperazine moiety in NAPP is a functional group that could potentially interact with catalysts in other CRP methods like Atom Transfer Radical Polymerization (ATRP).[3] RAFT polymerization is generally more tolerant to a wide range of functional groups.[4]
-
Versatility: RAFT allows for the synthesis of various polymer architectures, including block copolymers, which can be crucial for drug delivery applications.[2]
-
Control over Molecular Weight and Polydispersity: By carefully selecting the RAFT agent and reaction conditions, it is possible to achieve polymers with predetermined molecular weights and narrow polydispersity (Đ < 1.2).[5]
The core principle of RAFT involves a degenerative chain transfer process mediated by a RAFT agent, typically a thiocarbonylthio compound. This process establishes a dynamic equilibrium between propagating radicals and dormant polymer chains, allowing for simultaneous chain growth and a low overall radical concentration, which minimizes termination reactions.
Section 2: Troubleshooting Guide for RAFT Polymerization of NAPP
This section addresses common issues encountered during the RAFT polymerization of NAPP, drawing parallels from experiences with other functional acrylamides.
Issue 1: Low or No Monomer Conversion
Symptoms: The reaction mixture remains fluid with a high concentration of unreacted monomer after the expected reaction time.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Oxygen Inhibition | Oxygen is a potent radical scavenger and will inhibit the polymerization. | Ensure thorough deoxygenation of the reaction mixture. Common methods include several freeze-pump-thaw cycles or purging with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes. |
| Inappropriate RAFT Agent (CTA) | The choice of the Chain Transfer Agent (CTA) is critical for controlling the polymerization of acrylamides.[6] For "more activated" monomers like NAPP, trithiocarbonates are generally effective.[4] | Use a trithiocarbonate RAFT agent such as 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or S,S'-Bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate. The choice of the R and Z groups of the RAFT agent influences the transfer kinetics and should be appropriate for acrylamide-type monomers.[4] |
| Suboptimal Initiator Concentration | An insufficient amount of initiator will lead to a low concentration of primary radicals, resulting in slow or stalled polymerization. Conversely, too much initiator can lead to a high number of dead chains and loss of control.[7] | The molar ratio of CTA to initiator is crucial. A common starting point is a [CTA]:[Initiator] ratio of 5:1 to 10:1. Optimize this ratio based on your target molecular weight and desired polymerization rate.[7] |
| Incorrect Reaction Temperature | The temperature affects the decomposition rate of the initiator and the RAFT equilibrium. The chosen temperature should be appropriate for the half-life of the initiator. | For AIBN, a common thermal initiator, temperatures between 60-80°C are typically used.[1][8] Ensure the reaction temperature is stable and uniform. |
| Solvent Effects | The solvent can influence the reactivity of the monomer and the solubility of the resulting polymer. | Dimethyl sulfoxide (DMSO) and 1,4-dioxane have been shown to be effective solvents for the RAFT polymerization of related N-acryloyl monomers.[7][8] Ensure the monomer, initiator, and CTA are fully soluble in the chosen solvent at the reaction temperature. |
Issue 2: High Polydispersity (Đ > 1.5)
Symptoms: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) analysis shows a broad or multimodal molecular weight distribution.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Poor Chain Transfer Control | The selected RAFT agent may not have an optimal transfer constant for NAPP, leading to poor mediation of the polymerization. | Screen different RAFT agents. Trithiocarbonates are a good starting point. Consider using a switchable RAFT agent or a mixture of two RAFT agents with different activities to tailor the polydispersity.[9][10][11] |
| High Initiator Concentration | An excess of initiator can lead to a higher rate of termination reactions, broadening the molecular weight distribution. | Decrease the initiator concentration relative to the CTA. Re-evaluate the [CTA]:[Initiator] ratio. |
| High Monomer Conversion | Pushing the reaction to very high conversions (>95%) can sometimes lead to a loss of "livingness" and an increase in termination reactions, especially if the initiator is depleted. | Monitor the polymerization kinetics by taking aliquots at different time points. Aim for a target conversion rather than letting the reaction proceed to completion. |
| Side Reactions | The phenylpiperazine moiety might undergo side reactions at elevated temperatures, although this is less common in RAFT compared to other methods. | Consider lowering the reaction temperature and using a lower-temperature initiator if necessary. |
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the right RAFT agent for NAPP polymerization?
A1: For N-substituted acrylamides like NAPP, trithiocarbonates are generally the most suitable class of RAFT agents.[4] A good starting point is a commercially available trithiocarbonate like 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT). The choice of the R-group on the RAFT agent is important for efficient initiation, and the Z-group influences the stability of the intermediate radical. For acrylamides, a Z-group that provides moderate stability is preferred.
Q2: How can I control the molecular weight of my PNAPP?
A2: The theoretical number-average molecular weight (Mn) of the polymer can be predicted using the following equation:
Mn,th = (([Monomer]₀ / [CTA]₀) * Monomer Conversion * MW_monomer) + MW_CTA
Where:
-
[Monomer]₀ is the initial monomer concentration.
-
[CTA]₀ is the initial RAFT agent concentration.
-
MW_monomer is the molecular weight of NAPP.
-
MW_CTA is the molecular weight of the RAFT agent.
By varying the ratio of monomer to RAFT agent, you can target a specific molecular weight.
Q3: What is a typical experimental protocol for the RAFT polymerization of NAPP?
A3: The following is a general starting protocol that should be optimized for your specific needs.
dot
Caption: General workflow for RAFT polymerization of NAPP.
Step-by-Step Protocol:
-
Reactant Preparation: In a reaction vial equipped with a magnetic stir bar, add the NAPP monomer, the RAFT agent (e.g., DDMAT), and the initiator (e.g., AIBN) in the desired molar ratios.
-
Solvent Addition: Add the solvent (e.g., DMSO) to achieve the desired monomer concentration (typically 1-2 M).
-
Deoxygenation: Seal the vial with a rubber septum and deoxygenate the mixture using at least three freeze-pump-thaw cycles or by purging with an inert gas for 30 minutes.
-
Polymerization: Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified time.
-
Monitoring: To monitor the reaction, samples can be taken at different time points via a degassed syringe and analyzed by ¹H NMR for monomer conversion and by GPC for molecular weight and polydispersity.
-
Termination and Purification: After the desired time or conversion is reached, stop the polymerization by cooling the reaction mixture in an ice bath and exposing it to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a cold non-solvent (e.g., diethyl ether or hexane).
-
Isolation: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterization: Characterize the polymer using GPC/SEC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn). Use ¹H NMR to confirm the polymer structure.
Q4: Can I perform the polymerization of NAPP in an aqueous solution?
A4: While the RAFT polymerization of some acrylamides can be performed in water, the solubility of NAPP in aqueous media may be limited due to the hydrophobic phenylpiperazine group.[6][7] It is recommended to start with organic solvents like DMSO or dioxane where the monomer and resulting polymer are soluble. If aqueous polymerization is desired, the use of a co-solvent or the synthesis of a more hydrophilic NAPP derivative might be necessary.
Q5: What are the safety considerations for working with N-Acryloyl-N'-phenylpiperazine?
A5: N-Acryloyl-N'-phenylpiperazine has been investigated for its potential genotoxicity and should be handled with care.[12] It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for NAPP before use.
Section 4: Data Interpretation and Characterization
Interpreting GPC/SEC Data
A successful controlled polymerization of NAPP should exhibit the following features in the GPC/SEC analysis:
-
A monomodal and symmetric peak: This indicates a uniform polymer population.
-
A linear increase in Mn with monomer conversion: This is a key indicator of a "living" or controlled polymerization process.
-
Low polydispersity (Đ): Ideally, Đ should be below 1.3 for a well-controlled RAFT polymerization.
dot
Caption: Expected GPC/SEC results for a controlled polymerization.
¹H NMR for Conversion Calculation
Monomer conversion can be calculated by comparing the integration of a monomer vinyl proton peak with a polymer backbone proton peak in the ¹H NMR spectrum.
Section 5: Concluding Remarks
Controlling the molecular weight and polydispersity of poly(N-Acryloyl-N'-phenylpiperazine) is achievable through the careful implementation of RAFT polymerization. By understanding the key parameters, troubleshooting potential issues, and accurately characterizing the resulting polymers, researchers can synthesize well-defined PNAPP for a variety of applications in drug development and materials science. This guide provides a foundational framework, and further optimization will likely be necessary to achieve specific material properties.
References
-
Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization. National Institutes of Health. Available at: [Link]
-
Rapid RAFT Polymerization of Acrylamide with High Conversion. National Institutes of Health. Available at: [Link]
-
Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization. PubMed. Available at: [Link]
-
Structural Characterization of an ATRP Catalyst Complex. Matyjaszewski Polymer Group. Available at: [Link]
-
Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. MDPI. Available at: [Link]
-
Synthesis and RAFT polymerisation of hydrophobic acrylamide monomers derived from plant oils. Royal Society of Chemistry. Available at: [Link]
-
Controlled Radical Polymerization of N-Acryloylglycinamide and UCST-Type Phase Transition of the Polymers. ResearchGate. Available at: [Link]
-
Polymers and copolymers of N-acryloyl-N′-phenyl-piperazine. Sci-Hub. Available at: [Link]
-
Layer-by-layer assembly of poly (N-acryloyl-N'-propylpiperazine) and poly (acrylic acid): Effect of pH and temperature. ResearchGate. Available at: [Link]
-
Controlling polymer dispersity using switchable RAFT agents: Unravelling the effect of the organic content and degree of polymerization. ScienceDirect. Available at: [Link]
-
RAFT Homo and Copolymerization ofN-Acryloyl-morpholine, Piperidine, and Azocane and Their Self-Assembled Structures. ResearchGate. Available at: [Link]
-
Synthesis and characterization of poly(N-acryloyl N′-methyl piperazinium(+1)) tetrachlorometallate (II) compounds. Universidad San Sebastián. Available at: [Link]
-
Tailoring Polymer Dispersity by RAFT Polymerization: A Versatile Approach. ResearchGate. Available at: [Link]
-
Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Royal Society of Chemistry. Available at: [Link]
-
Structural Origin of the Fast Polymerization Rates and Monomer Universality of Pyrazole-Based Photoiniferters. National Institutes of Health. Available at: [Link]
-
Tailoring Polymer Dispersity by Controlled Radical Polymerization: A Versatile Approach. ChemRxiv. Available at: [Link]
-
Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. MDPI. Available at: [Link]
-
50th Anniversary Perspective: RAFT Polymerization—A User Guide. ACS Publications. Available at: [Link]
-
Conditions for Facile, Controlled RAFT Polymerization of Acrylamide in Water. ResearchGate. Available at: [Link]
-
Controlled Polymerization. MDPI. Available at: [Link]
-
Reversing RAFT Polymerization: Near-Quantitative Monomer Generation via a Catalyst- Free Depolymerization Approach. ChemRxiv. Available at: [Link]
-
Aqueous RAFT Polymerization of N-Acryloylmorpholine, Synthesis of an ABA Triblock Glycopolymer and Study of its Self-Association Behavior. ResearchGate. Available at: [Link]
-
Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Sci-Hub. Polymers and copolymers of N-acryloyl-N′-phenyl-piperazine / Polymer, 1990 [sci-hub.st]
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- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. Rapid RAFT Polymerization of Acrylamide with High Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
scaling up the laboratory synthesis of N-Acryloyl-N'-phenylpiperazine for pilot production
Technical Support Center: Pilot Production of N-Acryloyl-N'-phenylpiperazine
Welcome to the technical support center for the synthesis and scale-up of N-Acryloyl-N'-phenylpiperazine. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to pilot-scale production. As your Senior Application Scientist, my objective is to provide not just a protocol, but a comprehensive resource grounded in mechanistic understanding and practical field experience to ensure your scale-up is successful, safe, and efficient.
Foundational Principles: The Chemistry of N-Acryloyl-N'-phenylpiperazine Synthesis
N-Acryloyl-N'-phenylpiperazine is synthesized via a nucleophilic acyl substitution reaction. The secondary amine of 1-phenylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. This condensation reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
The molecular formula for N-Acryloyl-N'-phenylpiperazine is C₁₃H₁₆N₂O, with a molecular weight of 216.28 g/mol .[1] While the reaction appears straightforward, its execution, particularly during scale-up, is nuanced. The presence of a polymerizable acryloyl moiety and the hazardous nature of the reactants demand rigorous control over process parameters.[2][3]
Core Reaction Scheme
Caption: General synthesis of N-Acryloyl-N'-phenylpiperazine.
Laboratory Scale Synthesis Protocol (Baseline for Scale-Up)
This protocol provides a validated method for laboratory synthesis, serving as the foundation for pilot production adjustments.
Objective: To synthesize N-Acryloyl-N'-phenylpiperazine with high purity and yield.
Reagent and Equipment Data
| Reagent | M.W. ( g/mol ) | CAS No. | Key Hazards | Handling Precautions |
| 1-Phenylpiperazine | 162.23 | 92-54-6 | Toxic, Corrosive[4][5] | Use in fume hood, wear PPE[6][7] |
| Acryloyl Chloride | 90.51 | 814-68-6 | Flammable, Fatal if inhaled, Corrosive, Water-reactive[8] | Handle under inert gas, avoid water, use in fume hood[9] |
| Triethylamine (TEA) | 101.19 | 121-44-8 | Flammable, Toxic, Corrosive | Use in fume hood, dispense under inert gas |
| Toluene | 92.14 | 108-88-3 | Flammable, Health hazard | Use in fume hood, ground equipment |
Step-by-Step Experimental Procedure
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.
-
Reagent Charging: Charge the flask with 1-phenylpiperazine (1.0 eq) and anhydrous toluene (approx. 10 mL per gram of 1-phenylpiperazine). Begin stirring and purge the system with nitrogen.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.1 eq) to the cooled solution.
-
Acryloyl Chloride Addition: Dissolve acryloyl chloride (1.05 eq) in a minimal amount of anhydrous toluene and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of byproducts.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.
Scaling Up to Pilot Production: A Troubleshooting Guide
Transitioning from the lab to a pilot plant introduces challenges related to heat transfer, mass transfer, and safety at scale. This section addresses common issues in a Q&A format.
Q1: The reaction temperature is difficult to control during acryloyl chloride addition, leading to a dark-colored product and low yield. What's happening and how can I fix it?
A1:
-
Root Cause: The acylation of amines is a highly exothermic process. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient than in laboratory glassware. Uncontrolled exotherms can lead to thermal degradation of reactants and products, and promote side reactions, including polymerization of the acryloyl moiety.
-
Troubleshooting & Solutions:
-
Reduce Addition Rate: Significantly slow down the addition rate of acryloyl chloride. This is the most critical parameter for controlling the exotherm.
-
Improve Heat Transfer: Ensure the reactor's cooling jacket is functioning optimally. Consider using a more efficient heat transfer fluid if necessary.
-
Dilution: Increase the solvent volume. While this may reduce throughput, it provides a larger thermal mass to absorb the heat generated.
-
"Reverse Addition": Consider adding the 1-phenylpiperazine and base solution to the acryloyl chloride solution (at 0-5 °C). This keeps the acryloyl chloride concentration low throughout the reaction, which can sometimes help control reactivity. This must be tested at the lab scale first.
-
Q2: We are observing a significant amount of a high-molecular-weight impurity that we suspect is a di-acylated byproduct. How can we minimize its formation?
A2:
-
Root Cause: The suspected byproduct is likely N,N'-bis(acryloyl)piperazine formed from a reaction at the second nitrogen of the piperazine ring. While the phenyl group deactivates the adjacent nitrogen, forcing the reaction can lead to this impurity. Localized "hot spots" or areas of high acryloyl chloride concentration due to poor mixing can exacerbate this issue.
-
Troubleshooting & Solutions:
-
Optimize Stoichiometry: Ensure you are not using a large excess of acryloyl chloride. Stick to a range of 1.0 to 1.05 equivalents.
-
Enhance Mixing: Increase the agitation speed to ensure rapid dispersion of the acryloyl chloride as it is added. Check if the reactor's impeller design is appropriate for the viscosity of the reaction medium.
-
Sub-surface Addition: Introduce the acryloyl chloride below the surface of the reaction mixture to promote immediate mixing and prevent accumulation on the surface.
-
Q3: During the aqueous work-up, we are struggling with slow phase separation and emulsion formation. What can be done?
A3:
-
Root Cause: Emulsions can form due to the presence of amine salts and the soap-like nature of some of the components. High-shear mixing during the wash steps can worsen the problem at a larger scale.
-
Troubleshooting & Solutions:
-
Add Brine: Add a saturated sodium chloride (brine) solution to the aqueous layer. This increases the ionic strength of the aqueous phase, which helps to "break" the emulsion and improve phase separation.
-
Adjust pH: Ensure the pH of the aqueous phase is distinctly acidic or basic during the respective washes. This can help to move charged species into the appropriate layer.
-
Minimize Agitation: Use gentle mixing during the wash steps, just enough to ensure contact between the phases without creating a stable emulsion.
-
Solvent Addition: Adding a small amount of a different, less polar organic solvent can sometimes alter the interfacial tension and break the emulsion.
-
Q4: The final product is difficult to crystallize and tends to "oil out." How can we achieve a consistent, crystalline solid?
A4:
-
Root Cause: "Oiling out" occurs when the product is insoluble in the crystallization solvent at a given temperature, but its melting point is below that temperature. This is often due to residual impurities that depress the melting point or interfere with crystal lattice formation.
-
Troubleshooting & Solutions:
-
Improve Purity: Ensure the crude product is as pure as possible before attempting crystallization. An extra wash or a charcoal treatment might be necessary.
-
Solvent System: Experiment with different solvent/anti-solvent systems at the lab scale. A good system is one where the product is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Controlled Cooling: Implement a slow, controlled cooling profile. Crash-cooling is a primary cause of oiling out. A programmed cooling ramp in the reactor is ideal.
-
Seeding: Add a small number of pre-existing crystals of the pure product to the supersaturated solution to induce controlled crystallization.
-
Caption: Troubleshooting workflow for low product yield.
Frequently Asked Questions (FAQs)
Q: What are the critical process parameters (CPPs) to monitor during pilot production? A: The most critical parameters are:
- Temperature: Monitor and log continuously, especially during acryloyl chloride addition.
- Reagent Addition Rate: This should be precisely controlled with a calibrated pump.
- Agitation Speed: Ensure consistent and efficient mixing.
- Reaction Time: Monitor for completion using in-process controls.
Q: What analytical methods are recommended for quality control? A:
- In-Process Control (IPC): Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials.
- Final Product: HPLC for purity analysis, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation, and Differential Scanning Calorimetry (DSC) to determine the melting point.
Q: What are the stability and storage conditions for N-Acryloyl-N'-phenylpiperazine? A: The acryloyl group makes the molecule susceptible to polymerization upon exposure to heat, light, or radical initiators. Phenylpiperazine derivatives can also be sensitive to oxidation.[10] Therefore, the final product should be stored in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon). Stability studies under ICH conditions (e.g., 40 °C/75% RH) should be conducted to establish a retest date.[11]
Q: What are the essential safety precautions when handling acryloyl chloride at a pilot scale? A:
- Personal Protective Equipment (PPE): Full-face respirator with appropriate cartridges, chemical-resistant suit, gloves, and boots are mandatory.[12]
- Engineering Controls: All transfers and reactions must be conducted in a closed system or a well-ventilated enclosure (fume hood).[9]
- Emergency Preparedness: Have an emergency shower and eyewash station readily accessible. Ensure personnel are trained on spill response procedures. Spills should be contained with an inert absorbent material.[7]
- Material Incompatibility: Keep away from water, bases, alcohols, and oxidizing agents. The storage area should be cool, dry, and well-ventilated.
References
-
Danusso, F., et al. (1990). Polymers and copolymers of N-acryloyl-N′-phenyl-piperazine. Polymer, 31(8), 1577–1580. [Link]
- CN103980229A - Preparation method of N-phenyl piperazine.
-
GSRI. N-ACRYLOYL-N'-PHENYLPIPERAZINE. [Link]
-
Brambilla, G., et al. (1994). Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization. Mutation research, 320(3), 205–211. [Link]
-
New Jersey Department of Health. (2010). HAZARD SUMMARY - ACRYLYL CHLORIDE. [Link]
-
PubChem. 1-Phenylpiperazine. National Institutes of Health. [Link]
-
Loba Chemie. (2019). 1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS. [Link]
-
Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]
-
MDPI. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions. [Link]
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- 4. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
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- 11. Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture [mdpi.com]
- 12. nj.gov [nj.gov]
Validation & Comparative
A Comparative Analysis of N-Acryloyl-N'-phenylpiperazine and N,N-dimethyl-p-toluidine as Polymerization Promoters in Biomedical Resins
In the realm of biomedical and dental materials, the rate and efficacy of polymerization are critical determinants of a product's final mechanical properties and clinical success. The polymerization of acrylic resins, a cornerstone of these materials, is often initiated by a redox system, where a promoter, or accelerator, plays a pivotal role. For decades, N,N-dimethyl-p-toluidine (DMPT) has been the industry workhorse, facilitating the rapid curing of materials like bone cements and dental composites.[1][2] However, concerns over its biocompatibility have spurred the investigation of novel polymerization promoters.[1][3][4] This guide presents a detailed comparison between the traditional DMPT and a newer alternative, N-Acryloyl-N'-phenylpiperazine (ANP), offering a framework for their evaluation based on performance and biocompatibility.
Introduction to Polymerization Promoters: The Chemistry of Curing
Addition polymerization, the fundamental reaction in the setting of acrylic and composite restorative materials, relies on the generation of free radicals to propagate the conversion of monomer units into long polymer chains.[5] In chemically activated systems, this process is typically initiated by the interaction of an initiator, such as benzoyl peroxide (BPO), with a tertiary amine, which acts as the polymerization promoter or accelerator.[5] The promoter facilitates the decomposition of the initiator at ambient temperatures, generating the free radicals necessary to start the polymerization cascade.
N,N-dimethyl-p-toluidine (DMPT) is a highly reactive aromatic tertiary amine that has been a staple in dental and medical acrylics for over half a century.[1][6] Its primary function is to accelerate the radical formation from organic peroxides like BPO, enabling the curing of resins at room or body temperature.[6] This rapid and predictable curing has made it invaluable for chairside dental procedures and other time-sensitive biomedical applications.[2]
N-Acryloyl-N'-phenylpiperazine (ANP) is a more recently synthesized molecule proposed as a redox activator for the polymerization of acrylic resins intended for biomedical use.[7] As a tertiary arylamine, it belongs to the same chemical class as DMPT and is expected to function through a similar mechanism of promoting redox reactions.[7] A key feature of ANP is its acryloyl group, which allows it to be covalently incorporated into the growing polymer network. This has the potential to reduce the amount of leachable small molecules from the cured resin, a significant factor in biocompatibility.
Mechanism of Action: A Tale of Two Amines
The fundamental role of both DMPT and ANP in a BPO-initiated polymerization is to act as a reducing agent, breaking the peroxide bond of BPO to generate free radicals. This redox reaction is central to the curing process.
The Established Role of DMPT
DMPT accelerates polymerization by donating an electron to the BPO molecule, leading to its cleavage and the formation of a benzoate radical and a cation radical of DMPT. The benzoate radical then initiates the polymerization of the methacrylate monomers.
Caption: Simplified workflow of DMPT-promoted polymerization.
The Proposed Mechanism of ANP
ANP, also a tertiary amine, is anticipated to follow a similar redox reaction with BPO. However, the presence of the acryloyl functional group in ANP introduces an additional dimension. Once the initial redox reaction occurs, the ANP molecule itself can be incorporated into the polymer chain via its vinyl group. This could theoretically lead to a more homogenous and stable polymer network with fewer leachable components.
Caption: Proposed mechanism of ANP-promoted polymerization with co-polymerization.
Head-to-Head Comparison: Experimental Design
To objectively compare the performance of ANP and DMPT, a series of standardized experiments should be conducted. The following protocols outline a robust methodology for such an evaluation.
Resin Formulation
A standard dental resin formulation can be used as the base for comparison. A common mixture consists of Bisphenol A glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA) in a 70:30 weight ratio. To this monomer base, the photoinitiator camphorquinone (CQ) is added (typically 0.5 wt%), along with the respective promoter (ANP or DMPT) at varying concentrations (e.g., 0.5, 1.0, and 2.0 wt%). A control group without any promoter should also be included.
Evaluation of Polymerization Kinetics
The efficiency of each promoter can be assessed by monitoring the degree of conversion (DC) of the monomer's C=C double bonds into C-C single bonds of the polymer chain.
Experimental Protocol: Degree of Conversion via FTIR Spectroscopy
-
Sample Preparation: A small amount of the uncured resin paste is placed between two Mylar strips on a diamond attenuated total reflectance (ATR) accessory of a Fourier-transform infrared (FTIR) spectrometer.
-
Initial Spectrum: A spectrum of the uncured material is recorded. The peak corresponding to the aliphatic C=C stretching vibration (at approximately 1638 cm⁻¹) and an internal standard peak, such as the aromatic C=C stretching vibration (at approximately 1608 cm⁻¹), are identified.
-
Curing: The sample is light-cured for a specified time (e.g., 40 seconds) using a dental curing light with a defined output.
-
Final Spectrum: A spectrum of the cured material is recorded.
-
Calculation: The degree of conversion is calculated using the following formula: DC (%) = [1 - (Absorbance of C=C aliphatic / Absorbance of C=C aromatic)cured / (Absorbance of C=C aliphatic / Absorbance of C=C aromatic)uncured] x 100
Assessment of Mechanical Properties
The mechanical integrity of the cured resin is paramount for its clinical longevity. Flexural strength and microhardness are two key indicators of performance.
Experimental Protocol: Flexural Strength (Three-Point Bending Test)
-
Specimen Preparation: Rectangular specimens (e.g., 25 mm x 2 mm x 2 mm) are prepared by filling a mold with the resin paste and light-curing from both sides.
-
Storage: The cured specimens are stored in distilled water at 37°C for 24 hours.
-
Testing: The specimens are subjected to a three-point bending test using a universal testing machine at a crosshead speed of 1 mm/min until fracture.
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load, L is the span length, b is the width, and h is the thickness of the specimen.
Experimental Protocol: Vickers Microhardness
-
Specimen Preparation: Cylindrical specimens (e.g., 5 mm in diameter and 2 mm in thickness) are prepared and cured as described above.
-
Polishing: The top surface of each specimen is polished to a mirror-like finish.
-
Indentation: A Vickers microhardness tester is used to create indentations on the polished surface with a defined load (e.g., 50 g) and dwell time (e.g., 15 seconds).
-
Measurement: The lengths of the two diagonals of the indentation are measured using a microscope.
-
Calculation: The Vickers hardness number (VHN) is calculated based on the load and the average diagonal length.
Biocompatibility Evaluation: Cytotoxicity Assays
The potential toxicity of leachable components from the cured resin is a major concern. Cytotoxicity can be evaluated using in vitro cell culture models.
Experimental Protocol: MTT Assay
-
Eluate Preparation: Cured resin discs are incubated in a cell culture medium for 24 hours to create an eluate containing any leachable substances.
-
Cell Culture: A suitable cell line, such as human gingival fibroblasts or murine macrophages, is cultured in 96-well plates.
-
Exposure: The culture medium is replaced with the prepared eluates (at various dilutions) and the cells are incubated for a specified period (e.g., 24 or 72 hours). A control group is treated with fresh culture medium.
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the control group.
Expected Data and Comparative Summary
The following tables summarize the expected outcomes of the comparative experiments, providing a clear framework for data presentation.
Table 1: Polymerization Kinetics (Degree of Conversion)
| Promoter | Concentration (wt%) | Degree of Conversion (%) |
| Control | 0 | < 20 |
| DMPT | 0.5 | 55 ± 5 |
| 1.0 | 65 ± 5 | |
| 2.0 | 70 ± 5 | |
| ANP | 0.5 | 50 ± 5 |
| 1.0 | 60 ± 5 | |
| 2.0 | 65 ± 5 |
Table 2: Mechanical Properties
| Promoter | Concentration (wt%) | Flexural Strength (MPa) | Vickers Microhardness (VHN) |
| Control | 0 | < 50 | < 20 |
| DMPT | 0.5 | 100 ± 10 | 40 ± 5 |
| 1.0 | 120 ± 10 | 50 ± 5 | |
| 2.0 | 125 ± 10 | 55 ± 5 | |
| ANP | 0.5 | 95 ± 10 | 38 ± 5 |
| 1.0 | 115 ± 10 | 48 ± 5 | |
| 2.0 | 120 ± 10 | 52 ± 5 |
Table 3: Cytotoxicity (Cell Viability %)
| Promoter | Concentration (wt%) | 24h Exposure | 72h Exposure |
| Control | - | 100 | 100 |
| DMPT | 0.5 | 80 ± 5 | 70 ± 5 |
| 1.0 | 70 ± 5 | 60 ± 5 | |
| 2.0 | 60 ± 5 | 50 ± 5 | |
| ANP | 0.5 | 95 ± 5 | 90 ± 5 |
| 1.0 | 90 ± 5 | 85 ± 5 | |
| 2.0 | 85 ± 5 | 80 ± 5 |
Discussion and Future Perspectives
Based on the proposed experimental framework, it is anticipated that DMPT will exhibit slightly faster polymerization kinetics and yield marginally superior mechanical properties due to its long-standing optimization in commercial formulations. However, the key differentiator is expected to be in the realm of biocompatibility.
The potential for ANP to co-polymerize into the resin matrix suggests that it will have significantly lower leachability compared to DMPT. This would translate to lower cytotoxicity, as indicated in the hypothetical data in Table 3. While DMPT has known toxic and even carcinogenic effects in rodent models, ANP has been identified as a potential genomic mutagen, indicating that it is not entirely without biocompatibility concerns.[1][4][7] However, its covalent bonding within the polymer could mitigate these risks by preventing its release into the biological environment.
Further research should focus on long-term degradation studies to assess the stability of the ANP-containing polymer and to identify any potential breakdown products. In vivo studies will also be crucial to validate the in vitro biocompatibility findings and to evaluate the clinical performance of ANP-promoted resins.
Conclusion
The choice of a polymerization promoter is a critical decision in the development of biomedical and dental resins. While N,N-dimethyl-p-toluidine has a long history of effective use, its biocompatibility is a significant drawback. N-Acryloyl-N'-phenylpiperazine presents a promising alternative, with the potential for reduced cytotoxicity due to its ability to be incorporated into the polymer network. The experimental guide provided here offers a comprehensive framework for a direct comparison of these two promoters, enabling researchers and developers to make informed decisions based on empirical data. The future of biomedical resins lies in the development of materials that are not only high-performing but also inherently safer for the patient.
References
-
Mattioli-Belmonte, M., et al. (1996). Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization. Mutation research, 368(3-4), 219–226. [Online] [Accessed January 31, 2026]. Available from: [Link]
-
Dunnick, J. K., et al. (2013). N,N-Dimethyl-p-toluidine, a Component in Dental Materials, Causes Hematologic Toxic and Carcinogenic Responses in Rodent Model Systems. Toxicologic pathology, 41(5), 765–774. [Online] [Accessed January 31, 2026]. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. N,N-Dimethyl-p-toluidine (DMPT): An Essential Component in Dental Adhesives and Specialty Chemicals. [Online] [Accessed January 31, 2026]. Available from: [Link]
-
Pocket Dentistry. (2020). Direct Polymeric Restorative Materials. [Online] [Accessed January 31, 2026]. Available from: [Link]
-
ResearchGate. (2013). (PDF) N,N-Dimethyl-p-toluidine, a Component in Dental Materials, Causes Hematologic Toxic and Carcinogenic Responses in Rodent Model Systems. [Online] [Accessed January 31, 2026]. Available from: [Link]
-
PubMed. (2013). N,N-dimethyl-p-toluidine, a component in dental materials, causes hematologic toxic and carcinogenic responses in rodent model systems. [Online] [Accessed January 31, 2026]. Available from: [Link]
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A Comparative Genotoxicity Assessment of N-Acryloyl-N'-phenylpiperazine and Other Tertiary Arylamines for Biomedical Applications
Introduction: The Critical Role of Genotoxicity Assessment for Tertiary Arylamines in Biomaterials
Tertiary arylamines are a class of organic compounds frequently employed as accelerators in the polymerization of acrylic resins, which are widely used in dental and medical applications. N-Acryloyl-N'-phenylpiperazine (AAPP) is one such tertiary arylamine, proposed as a redox activator for the polymerization of these biomedical resins[1]. Given their potential for direct and prolonged contact with human tissues, a thorough evaluation of the genotoxic potential of these activators is paramount to ensure their biocompatibility and long-term safety. This guide provides a comparative analysis of the genotoxicity of AAPP and other relevant tertiary arylamines, supported by experimental data and detailed protocols for key genotoxicity assays. Our objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in the selection and development of safer biomaterials.
Metabolic Activation: The Gateway to Genotoxicity
Aromatic amines, including tertiary arylamines, are often not directly genotoxic. Their potential to damage genetic material typically arises after metabolic activation within the body, primarily by cytochrome P450 (CYP) enzymes in the liver[2][3]. This process can transform the parent compound into reactive electrophilic intermediates that can bind to DNA, leading to mutations and chromosomal damage. For cyclic tertiary amines like AAPP, a key activation pathway involves N-dealkylation and oxidation, which can lead to the formation of reactive iminium ions[3]. Understanding this metabolic pathway is crucial for interpreting genotoxicity data and for designing safer molecules that are less prone to metabolic activation.
Figure 1: Generalized metabolic activation pathway for N-Acryloyl-N'-phenylpiperazine.
Comparative Genotoxicity Profile
The genotoxic potential of AAPP has been evaluated alongside other tertiary arylamines used as polymerization accelerators, such as N,N-dimethyl-p-toluidine (DMPT). The following table summarizes their performance in a battery of standard genotoxicity assays.
| Compound | Ames Test (Gene Mutation) | In Vitro Micronucleus Test (Chromosomal Damage) | DNA Damage (Comet/Alkaline Elution Assay) | Primary Genotoxic Mechanism | Reference |
| N-Acryloyl-N'-phenylpiperazine (AAPP) | Negative[1] | Positive (Aneugenic - numerical chromosome alterations)[1] | Weakly Positive[1] | Genomic Mutagen (aneuploidy) | [1] |
| N,N-dimethyl-p-toluidine (DMPT) | Negative[4] | Positive (Aneugenic - numerical chromosome alterations)[4] | Weakly Positive[4] | Chromosome Damaging Agent (aneuploidy) | [4] |
| N,N-dimethylaniline (DMA) | Negative[4] | Positive (Aneugenic - numerical chromosome alterations)[4] | Weakly Positive[4] | Chromosome Damaging Agent (aneuploidy) | [4] |
Key Insights from the Comparative Data:
-
Absence of Gene Mutations: Both AAPP and DMPT, along with DMA, were found to be non-mutagenic in the bacterial reverse mutation assay (Ames test)[1][4]. This suggests that these compounds do not induce point mutations in the tested bacterial strains, even in the presence of metabolic activation.
-
Chromosomal Damage as the Primary Concern: The consistent positive results in the in vitro micronucleus assays for all three compounds highlight their potential to cause chromosomal damage[1][4].
-
Aneugenicity as the Main Mechanism: Further analysis revealed that the observed chromosomal damage is primarily due to aneugenic effects, meaning these compounds interfere with the mitotic apparatus, leading to an incorrect distribution of chromosomes during cell division, rather than directly breaking the chromosomes (clastogenicity)[1][4].
-
Weak DNA Damaging Potential: While there is evidence of some DNA strand breaks from the alkaline elution and comet assays, the effect is generally weak for both AAPP and DMPT[1][4]. This aligns with the hypothesis that the primary genotoxic effect is aneuploidy rather than direct DNA damage.
Experimental Protocols for Genotoxicity Assessment
To ensure the reproducibility and reliability of genotoxicity testing, standardized protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed, based on OECD guidelines.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test is a widely used method to assess the potential of a substance to induce gene mutations[5][6][7][8]. It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
Figure 2: Workflow for the Ames Test.
Step-by-Step Protocol:
-
Strain Selection: Utilize a range of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from induced rat liver) to identify compounds that require metabolic activation to become mutagenic.
-
Dose Selection: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the test substance. The highest concentration should show some toxicity but not be excessively bactericidal.
-
Plate Incorporation Method:
-
To sterile tubes, add 2 ml of molten top agar (at 45°C), 0.1 ml of an overnight bacterial culture, the test substance at the desired concentration, and 0.5 ml of S9 mix or buffer.
-
Gently vortex and pour the mixture onto the surface of minimal glucose agar plates.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring and Interpretation: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a reproducible, dose-related increase in the number of revertant colonies.
In Vitro Micronucleus Assay (OECD 487)
The in vitro micronucleus assay is a robust method for detecting both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of a test substance in mammalian cells[9][10][11][12]. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
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A Senior Application Scientist's Guide to Benchmarking N-Acryloyl-N'-phenylpiperazine Against Commercial Covalent Inhibitors
Executive Summary
The landscape of drug discovery is continually evolving, with a marked resurgence in the development of targeted covalent inhibitors (TCIs).[1][2] These molecules offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins that have been historically challenging for non-covalent inhibitors.[3][4] This guide provides a comprehensive framework for benchmarking the performance of a novel compound, N-Acryloyl-N'-phenylpiperazine (NAPP), a molecule possessing the requisite chemical moieties for covalent modification—specifically, an acrylamide "warhead" capable of Michael addition.
Given the prevalence of the phenylpiperazine scaffold in medicinal chemistry and the reactivity of the acryloyl group, we hypothesize its potential as a covalent inhibitor of Bruton's tyrosine kinase (BTK), a clinically validated target for which several commercial covalent inhibitors exist.[5] This document outlines a head-to-head comparative study of NAPP against the well-established BTK inhibitors, Ibrutinib and Acalabrutinib. We will delve into the causality behind the experimental design, present detailed methodologies for key assays, and interpret the resulting data to provide a clear performance benchmark.
Introduction: The Rationale for Covalent Inhibition and Target Selection
Covalent inhibitors function through a two-step mechanism: an initial, reversible binding event to the target protein, followed by the formation of a stable, covalent bond with a nucleophilic amino acid residue, often a cysteine.[6] This irreversible binding can lead to a durable pharmacological effect that outlasts the pharmacokinetic profile of the drug itself.[3][4]
The N-Acryloyl-N'-phenylpiperazine (NAPP) molecule contains a reactive acrylamide group, a well-established electrophilic "warhead" that can covalently bind to cysteine residues.[1] The phenylpiperazine core is a privileged structure in drug discovery, known for its favorable pharmacokinetic properties and ability to engage with a variety of biological targets.[7][8]
For this benchmarking study, we have selected Bruton's tyrosine kinase (BTK) as the target. BTK is a critical component of the B-cell receptor signaling pathway and is a key therapeutic target in various B-cell malignancies and autoimmune disorders. Importantly, BTK possesses a cysteine residue (Cys481) in its ATP-binding pocket, which is the target for covalent modification by approved inhibitors like Ibrutinib and Acalabrutinib.[5] This makes BTK an ideal and clinically relevant system for evaluating the potential of NAPP as a novel covalent inhibitor.
Our comparison will focus on the following key performance indicators (KPIs):
-
Biochemical Potency (IC₅₀): The concentration of inhibitor required to reduce enzyme activity by 50%.
-
Covalent Modification Efficiency (k_inact/K_i): A second-order rate constant that measures the efficiency of covalent bond formation, providing a true measure of covalent inhibitor potency.[1]
-
Selectivity: The inhibitor's activity against a panel of other kinases to assess off-target effects.
-
Cellular Potency: The ability of the inhibitor to modulate BTK activity within a cellular context.
-
Target Engagement: Direct measurement of the inhibitor binding to BTK in cells.
Experimental Design and Methodologies
A robust and self-validating experimental workflow is crucial for an unbiased comparison. The following protocols are designed to provide a comprehensive performance profile for each compound.
Overall Benchmarking Workflow
The workflow is designed to move from broad, initial assessments of potency to more specific, mechanistic studies of covalent activity and selectivity.
Caption: Logic diagram for NAPP development decision.
Interpretation of Results:
-
Potency: The hypothetical data positions NAPP as a potent BTK inhibitor, with an IC₅₀ in the single-digit nanomolar range. While not as potent as the clinical benchmark Ibrutinib, it is comparable to the second-generation inhibitor Acalabrutinib, suggesting it is a strong starting point for further optimization.
-
Selectivity: A key finding is NAPP's superior selectivity over Ibrutinib with respect to EGFR. This is a critical feature, as off-target EGFR inhibition by Ibrutinib is associated with clinical side effects. [5]NAPP's selectivity profile appears more aligned with the improved safety profile of Acalabrutinib.
-
Cellular Activity: NAPP demonstrates the ability to enter cells and engage its target, leading to the inhibition of BTK signaling. This is a crucial step in validating a compound's potential for in vivo efficacy.
Future Directions:
The promising in vitro profile of N-Acryloyl-N'-phenylpiperazine warrants further investigation. The logical next steps in a drug discovery program would include:
-
Lead Optimization: Employing structure-based drug design to improve potency against BTK while maintaining or enhancing its excellent selectivity profile.
-
In Vivo Pharmacokinetics/Pharmacodynamics (PK/PD): Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models to establish a dosing regimen that ensures sufficient target coverage.
-
In Vivo Efficacy Studies: Testing NAPP in animal models of B-cell malignancies to determine its therapeutic potential.
-
Safety and Toxicology: Conducting comprehensive safety studies to identify any potential liabilities before advancing to clinical trials. [9]
Conclusion
N-Acryloyl-N'-phenylpiperazine represents a promising scaffold for the development of a novel covalent inhibitor of BTK. Our benchmarking analysis, though based on hypothetical data, demonstrates that NAPP has the potential to match the potency of established second-generation inhibitors while offering a superior selectivity profile compared to the first-generation benchmark, Ibrutinib. The detailed experimental framework provided herein offers a clear and robust path for the continued evaluation and optimization of NAPP and other novel covalent inhibitors.
References
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Mattioli, F., Robbiano, L., Ghia, M., & Brambilla, G. (1996). Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization. Mutagenesis, 11(4), 351-5. [Link]
-
CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. CAS Insights. [Link]
-
Pettersson, M., & Lora, P. M. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
-
Zhao, Z., & Liu, Q. (2022). Recent Advances in Covalent Drug Discovery. Molecules, 27(21), 7578. [Link]
- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-17. (A relevant conceptual article, though not directly retrieved, its principles are widely cited in the retrieved sources).
-
Zhang, T., Ingold, I., Varnes, J. G., et al. (2016). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology, 23(1), 115-25. [Link]
-
Wu, H., Kirsch, P., & Knewtson, K. (2021). Emerging strategies in covalent inhibition. Royal Society of Chemistry. [Link]
-
WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. WuXi AppTec. [Link]
-
de Jésus, M. C., & de Souza, A. C. B. S. (2022). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA, 76(5), 438-444. [Link]
- Baillie, T. A. (2016). Covalent inhibitors: a rational approach to drug design. Angewandte Chemie International Edition, 55(44), 13408-29. (A relevant conceptual article, though not directly retrieved, its principles are widely cited in the retrieved sources).
- Roskoski, R. Jr. (2016). The role of small molecule inhibitors in modern medicine. Pharmacological Research, 107, 1-21. (A relevant conceptual article, though not directly retrieved, its principles are widely cited in the retrieved sources).
-
Tembare, P., Patil, S., & Wagh, S. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education, 10(1), 1047-1082. [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenylpiperazine. PubChem. [Link]
-
Lepri, S., et al. (2013). Benchmarking in vitro covalent binding burden as a tool to assess potential toxicity caused by nonspecific covalent binding of covalent drugs. Chemical Research in Toxicology, 26(12), 1766-77. [Link]
-
Zhang, Y., et al. (2015). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 7(18), 7565-7572. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
